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Foundational

Architecting Synthons: A Technical Whitepaper on 4-Butoxy-3-methylbenzoic Acid in Drug Development

Executive Summary In the landscape of modern medicinal chemistry, the rational design of active pharmaceutical ingredients (APIs) heavily relies on the availability of versatile, highly functionalized building blocks. 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of active pharmaceutical ingredients (APIs) heavily relies on the availability of versatile, highly functionalized building blocks. 4-Butoxy-3-methylbenzoic acid is a structurally significant aromatic synthon characterized by its dual functionalization: a lipophilic ether and a sterically active alkyl group. This whitepaper provides a comprehensive structural profile, validated retrosynthetic workflows, and downstream application frameworks for researchers utilizing this compound in the synthesis of complex esters, local anesthetics, and pyrrolidine derivatives.

Chemical Identity and Structural Profiling

Understanding the precise physicochemical parameters of 4-Butoxy-3-methylbenzoic acid is essential for predicting its reactivity during synthesis and its pharmacokinetic behavior in biological systems.

Table 1: Chemical Identity and Physicochemical Properties

PropertyValue
IUPAC Name 4-Butoxy-3-methylbenzoic acid
CAS Registry Numbers 872827-91-3 1[1], 2208-28-8 2[2]
Molecular Formula C₁₂H₁₆O₃ 2[2]
Molecular Weight 208.25 g/mol
Functional Groups Carboxylic acid (-COOH), Ether (-O-C₄H₉), Alkyl (-CH₃)
Core Structure 1,3,4-trisubstituted benzene ring

Mechanistic Insight: The electron-donating nature of the butoxy group at the para position, combined with the meta-methyl group, enriches the electron density of the aromatic ring. This stereoelectronic profile stabilizes the conjugate base during esterification and enhances the lipophilicity (LogP) of downstream APIs, a critical factor for cellular membrane permeability in drug design 3[3].

Retrosynthetic Analysis & Synthesis Workflows

The synthesis of 4-Butoxy-3-methylbenzoic acid relies on the highly efficient O-alkylation of a commercially available precursor. The standard protocol capitalizes on phase-transfer catalysis to maximize yield and purity 3[3].

Protocol 1: O-Alkylation of 4-Hydroxy-3-methylbenzoic Acid

Causality & Rationale: Dimethylformamide (DMF) is selected as a polar aprotic solvent because it accelerates the bimolecular nucleophilic substitution (Sₙ2) by leaving the phenoxide nucleophile unsolvated. Potassium carbonate (K₂CO₃) acts as a mild base to selectively deprotonate the phenol without interfering with the carboxylic acid. Tetrabutylammonium bromide (TBAB) is introduced as a phase-transfer catalyst to enhance the solubility of the reacting species, pushing the conversion rate above 95% 3[3].

Self-Validating Methodology:

  • Preparation: Charge a dry, round-bottom flask with 4-hydroxy-3-methylbenzoic acid (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in DMF (10 volumes).

  • Catalysis: Add TBAB (0.1 eq) to the suspension. Stir at room temperature for 30 minutes to ensure complete phenoxide formation.

  • Alkylation: Dropwise, add 1-bromobutane (1.2 eq). Validation Check: The controlled addition prevents thermal runaway and limits di-alkylation impurities.

  • Heating: Elevate the reaction temperature to 80°C and maintain for 6-8 hours under an inert atmosphere (N₂ or Ar) 3[3].

  • Monitoring: Verify reaction completion via TLC or HPLC. Validation Check: Proceed to workup only when the starting material peak is fully consumed.

  • Workup: Cool to room temperature, dilute with distilled water, and acidify to pH 2-3 using 1M HCl to precipitate the product.

  • Purification: Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 4-Butoxy-3-methylbenzoic acid.

SynthesisWorkflow SM 4-Hydroxy-3-methylbenzoic acid (Starting Material) Reaction O-Alkylation (80°C, 6-8 hrs) SM->Reaction Reagents 1-Bromobutane + K2CO3 + TBAB in DMF Reagents->Reaction Intermediate 4-Butoxy-3-methylbenzoic acid (Core Synthon) Reaction->Intermediate >95% Yield Activation Acyl Chloride Formation (SOCl2) Intermediate->Activation Activation Step Coupling Esterification (3-dimethylamino-1-propanol) Activation->Coupling API 3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate (Target API) Coupling->API Nucleophilic Acyl Substitution

Synthetic workflow from 4-hydroxy-3-methylbenzoic acid to the target API derivative.

Downstream Applications in Drug Development

4-Butoxy-3-methylbenzoic acid is primarily utilized as a synthon for synthesizing complex esters and amides. A prominent example is the synthesis of 3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate (CAS 78329-86-9, MW: 293.4 g/mol ), a compound investigated for its interactions within medicinal chemistry and potential as an API building block 3[3]. Another application includes the synthesis of complex pyrrolidine derivatives, which are valuable in enzyme interaction studies 4[4].

Table 2: Comparative Analysis of Esterification Methods for Benzoate Derivatives3[3]

MethodConditionsYieldImpurity Profile / Advantage
Steglich (DCC/DMAP) 0°C → rt, CH₂Cl₂, 12h82%<2% N-acylurea; Mild conditions
Mitsunobu (DEAD/PPh₃) -20°C, THFHighInversion of stereocenter (if applicable)
Acyl Chloride (SOCl₂) Reflux, then base (K₂CO₃)>90%Highly scalable; Requires anhydrous conditions
Protocol 2: Synthesis of 3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate via Acyl Chloride Activation

Causality & Rationale: Direct esterification of carboxylic acids is often thermodynamically unfavorable. Converting 4-Butoxy-3-methylbenzoic acid to an acyl chloride significantly increases its electrophilicity, allowing for rapid, irreversible nucleophilic acyl substitution with the tertiary amine-containing alcohol (3-dimethylamino-1-propanol) 4[4].

Self-Validating Methodology:

  • Activation: React 4-Butoxy-3-methylbenzoic acid with an excess of thionyl chloride (SOCl₂) under reflux for 2 hours. Validation Check: The cessation of HCl and SO₂ gas evolution indicates complete conversion.

  • Concentration: Remove excess SOCl₂ under vacuum to isolate the highly reactive 4-butoxy-3-methylbenzoyl chloride intermediate.

  • Coupling: Dissolve the acyl chloride in anhydrous dichloromethane (DCM) and cool to 0°C. Slowly add a solution of 3-(dimethylamino)propan-1-ol and triethylamine (TEA acts as an acid scavenger to prevent amine protonation).

  • Workup: Stir at room temperature for 16 hours. Quench with saturated NaHCO₃, extract with ethyl acetate, dry, and concentrate to yield the final benzoate ester 3[3].

Physicochemical Properties & Pharmacokinetic Relevance

In drug design, the incorporation of the 4-butoxy-3-methylbenzoate moiety imparts specific pharmacokinetic advantages:

  • Enhanced Lipophilicity: The four-carbon butoxy chain significantly increases the partition coefficient (LogP). This facilitates blood-brain barrier (BBB) penetration and cellular membrane diffusion, which is critical for local anesthetics or CNS-active agents.

  • Metabolic Stability: The methyl group at the 3-position provides targeted steric hindrance. This structural feature protects the adjacent ester bond from rapid enzymatic hydrolysis by non-specific plasma esterases, thereby prolonging the systemic half-life of the resulting API.

References

  • EvitaChem.Buy 3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate (EVT-13902760) | 78329-86-9.
  • EvitaChem.4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl).
  • Parchem.4-Butoxy-3-methylbenzoic acid (Cas 2208-28-8).
  • BLDpharm.872827-91-3 | 4-Butoxy-3-methylbenzoic acid.

Sources

Exploratory

4-Butoxy-3-methylbenzoic Acid (CAS 872827-91-3): Physicochemical Profiling, Synthetic Methodologies, and Advanced Applications

Executive Summary 4-Butoxy-3-methylbenzoic acid (CAS 872827-91-3) is a highly versatile, rationally designed aromatic building block utilized extensively in both materials science and medicinal chemistry. Structurally, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Butoxy-3-methylbenzoic acid (CAS 872827-91-3) is a highly versatile, rationally designed aromatic building block utilized extensively in both materials science and medicinal chemistry. Structurally, it features a rigid benzoic acid core modified by a lipophilic para-butoxy tail and a sterically active meta-methyl group. This specific substitution pattern makes it an ideal synthon: the butoxy chain provides molecular flexibility and modulates lipophilicity, while the carboxylic acid serves as a reactive handle for downstream esterification and amidation.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical physicochemical properties and practical, bench-level synthetic execution. This whitepaper details the structural causality of its properties, provides a self-validating protocol for its synthesis, and maps its downstream applications in synthesizing liquid crystals and complex pharmaceutical intermediates 1.

Physicochemical Profiling and Structural Causality

The utility of 4-Butoxy-3-methylbenzoic acid stems directly from its physicochemical profile. The electron-donating mesomeric effect (+M) of the ether oxygen increases the electron density of the aromatic ring, while the meta-methyl group introduces a mild inductive effect (+I) and localized steric hindrance. This steric bulk is critical when designing mesogenic cores for liquid crystals, as it prevents overly tight crystalline packing, thereby lowering the melting point and broadening the nematic phase window.

Quantitative Data Summary
PropertyValueCausality / Scientific Significance
Chemical Formula C₁₂H₁₆O₃Defines the fundamental stoichiometry and molecular weight.
Molecular Weight 208.25 g/mol Optimal size for a modular synthon in fragment-based design.
LogP (Predicted) ~3.8The 4-carbon butoxy tail significantly increases lipophilicity compared to methoxy/ethoxy analogs, enhancing membrane permeability in pharma applications.
Topological Polar Surface Area (tPSA) 46.53 ŲDerived from the -COOH (37.3 Ų) and ether -O- (9.2 Ų). Ideal for maintaining bioavailability while allowing hydrophobic interactions.
pKa (Carboxylic Acid) ~4.5Slightly higher than unsubstituted benzoic acid (4.2) due to the electron-donating nature of the para-alkoxy group destabilizing the carboxylate anion.
Solubility Soluble in DMF, THF, EtOH, DCM; Insoluble in H₂ODictates the choice of polar aprotic solvents (e.g., DMF) for synthesis and biphasic systems for aqueous workups.

Retrosynthetic Analysis and Optimized Synthesis Workflow

The most efficient route to synthesize 4-butoxy-3-methylbenzoic acid is the direct O-alkylation of 4-hydroxy-3-methylbenzoic acid with 1-bromobutane.

Mechanistic Logic

The reaction relies on an SN​2 displacement. Because the phenolic hydroxyl group (pKa ~10) is less acidic than the carboxylic acid (pKa ~4.5), a base like potassium carbonate (K₂CO₃) will deprotonate both, forming a dianion in situ. The phenoxide is significantly more nucleophilic than the carboxylate. By utilizing a polar aprotic solvent (DMF) and a phase-transfer catalyst (Tetrabutylammonium bromide, TBAB), the "naked" phenoxide selectively attacks the primary alkyl halide 1.

Synthesis A 4-Hydroxy-3-methylbenzoic acid (Starting Material) D O-Alkylation Reaction (80°C, 12-16h, SN2 Mechanism) A->D B 1-Bromobutane (Alkylating Agent) B->D C K2CO3 / TBAB in DMF (Base & Phase-Transfer Catalyst) C->D E Aqueous Workup & Acidification (1M HCl to pH 2-3) D->E F 4-Butoxy-3-methylbenzoic acid (Target Compound: CAS 872827-91-3) E->F

Workflow for the O-alkylation synthesis of 4-Butoxy-3-methylbenzoic acid.

Step-by-Step Experimental Protocol (Self-Validating System)

1. Reagent Preparation & Deprotonation:

  • Charge a dry, round-bottom flask with 4-hydroxy-3-methylbenzoic acid (1.0 eq) and anhydrous DMF (10 mL/g of substrate).

  • Causality: DMF excellently solvates the potassium cation, leaving the phenoxide anion highly nucleophilic.

  • Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq). Stir at room temperature for 30 minutes to ensure complete dianion formation.

2. Catalysis & Alkylation:

  • Introduce Tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Causality: TBAB acts as a phase-transfer catalyst. The bulky tetrabutylammonium cation pairs with the phenoxide, preventing tight ion-pairing with potassium and drastically accelerating the SN​2 attack.

  • Add 1-bromobutane (1.1 eq) dropwise via an addition funnel to prevent localized thermal spikes.

  • Elevate the temperature to 80°C and stir for 12–16 hours.

3. In-Process Control (IPC) - System Validation:

  • Verification Step: Withdraw a 50 µL aliquot, quench in 1 mL of 0.1 M HCl, and extract with 1 mL ethyl acetate. Analyze the organic layer via TLC (Hexane:EtOAc 7:3, UV visualization).

  • Validation: The reaction is complete when the starting material spot (lower Rf​ due to the free phenol) is fully consumed, replaced by the higher Rf​ product spot.

4. Workup and Isolation:

  • Cool the reaction mixture to room temperature and pour it into crushed ice/water (3x the DMF volume).

  • Acidification: Slowly add 1M HCl until the aqueous phase reaches pH 2-3.

  • Causality: Lowering the pH ensures full protonation of the carboxylate (pKa ~4.5), drastically reducing its aqueous solubility and forcing the target compound to precipitate as a white/off-white solid.

  • Filter the precipitate under vacuum, wash with cold distilled water to remove residual DMF and salts, and recrystallize from an Ethanol/Water mixture to achieve >98% purity.

(Note: If orthogonal protection is required to prevent trace esterification, the carboxylic acid can be pre-protected as a methyl ester using CH₃I/K₂CO₃, followed by quantitative deprotection using LiOH in THF/H₂O at 0°C post-alkylation 1.)

Downstream Applications and Mechanistic Pathways

4-Butoxy-3-methylbenzoic acid is rarely the final product; it is a critical intermediate engineered for divergent downstream functionalization.

A. Materials Science: Oxadiazole-Based Liquid Crystals

In the synthesis of advanced optoelectronic materials, this compound is coupled with oxadiazole derivatives. The standard methodology employs a Steglich esterification. For example, coupling 4-butoxy-3-methylbenzoic acid with 2-(4-hydroxyphenyl)-5-(4-hydroxy-3-methylphenyl)-1,3,4-oxadiazole is achieved using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 4-dimethylaminopyridine (DMAP) in dry CH₂Cl₂ 2. The resulting mesogen exhibits highly tunable nematic phases due to the flexible butoxy tail.

B. Medicinal Chemistry: Pharmaceutical Intermediates

The compound is a direct precursor for synthesizing amine-containing esters, such as 3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate (EVT-13902760). These functionalized benzoates are investigated for their interactions with biological receptors, where the tertiary amine acts as a basic pharmacophore and the butoxy-aromatic system anchors the molecule in hydrophobic binding pockets 1.

Downstream A 4-Butoxy-3-methylbenzoic acid (CAS 872827-91-3) B Acyl Chloride Formation (SOCl2 / DMF cat.) A->B C Steglich Esterification (EDC, DMAP) A->C E Complex Pyrrolidones (Pharma Intermediates) B->E D Oxadiazole Derivatives (Liquid Crystals) C->D F Aminoalkyl Esters (e.g., EVT-13902760) C->F

Divergent downstream functionalization pathways in materials and pharmaceutical sciences.

Analytical Characterization Standards

To verify the integrity of the synthesized 4-butoxy-3-methylbenzoic acid before downstream application, the following spectroscopic markers must be confirmed:

  • ¹H-NMR (400 MHz, CDCl₃):

    • δ ~1.00 ppm (t, 3H, J=7.3 Hz): Terminal methyl of the butoxy chain.

    • δ ~2.30 ppm (s, 3H): Aryl meta-methyl group.

    • δ ~4.07 ppm (t, 2H, J=6.4 Hz): Methylene protons adjacent to the ether oxygen (-O-CH₂-), confirming successful O-alkylation 2.

  • LC-MS: A definitive molecular ion peak at m/z 207.1 [M-H]⁻ in negative electrospray ionization (ESI-) mode, characteristic of the deprotonated carboxylic acid.

References

  • Royal Society of Chemistry (RSC). Supplemental Material: Spectroscopic characterization of oxadiazole based liquid crystals. Retrieved from:[Link]

Sources

Foundational

Solubility profile of 4-Butoxy-3-methylbenzoic acid in polar vs non-polar organic solvents

An In-Depth Technical Guide to the Solubility Profile of 4-Butoxy-3-methylbenzoic Acid Abstract This technical guide provides a comprehensive analysis of the solubility profile of 4-Butoxy-3-methylbenzoic acid, a molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 4-Butoxy-3-methylbenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 4-Butoxy-3-methylbenzoic acid, a molecule of interest in pharmaceutical and chemical research. We delve into the theoretical principles governing its solubility by dissecting its molecular structure and the interplay of intermolecular forces. This guide presents a predictive framework for its behavior in a spectrum of polar and non-polar organic solvents. Furthermore, we provide a detailed, field-proven experimental protocol for the quantitative determination of solubility, ensuring researchers can generate reliable and reproducible data. The content herein is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Molecular Structure and Physicochemical Analysis of 4-Butoxy-3-methylbenzoic Acid

Understanding the solubility of a compound begins with a thorough analysis of its molecular structure. 4-Butoxy-3-methylbenzoic acid is an amphiphilic molecule, meaning it possesses both polar (hydrophilic) and non-polar (lipophilic) regions.

The key functional groups that dictate its behavior are:

  • Carboxylic Acid (-COOH): This is a highly polar functional group. The hydroxyl (-OH) component can act as a hydrogen bond donor, while the carbonyl (C=O) oxygen can act as a hydrogen bond acceptor. This group is the primary driver for solubility in polar solvents.[1][2]

  • Benzene Ring: The aromatic ring is a large, non-polar moiety. It primarily interacts via London dispersion forces and can participate in π-π stacking interactions with other aromatic systems.[1][3]

  • Butoxy Group (-O-C₄H₉): This group has a dual character. The ether oxygen atom is a hydrogen bond acceptor, contributing a degree of polarity.[4] However, the four-carbon alkyl chain is non-polar and significantly increases the molecule's lipophilicity.

  • Methyl Group (-CH₃): A small, non-polar alkyl group that adds to the overall non-polar character of the molecule.

The combination of a large non-polar scaffold (the substituted benzene ring and butyl chain) with a highly polar, hydrogen-bonding functional group (carboxylic acid) suggests a complex solubility profile. The molecule's overall polarity is a balance of these competing characteristics, making it neither extremely polar nor extremely non-polar.

Caption: Experimental workflow for the shake-flask solubility assay.
Step-by-Step Methodology
  • Materials and Solvent Selection:

    • Solute: 4-Butoxy-3-methylbenzoic acid (purity >99%).

    • Solvents: Select a range of analytical grade solvents representing a spectrum of polarities.

      • Polar Protic: Methanol, Ethanol

      • Polar Aprotic: Acetone, Ethyl Acetate, Acetonitrile

      • Non-Polar: Toluene, n-Hexane

  • Preparation of Saturated Solutions:

    • For each solvent, add an excess amount of the solid compound (e.g., 20-30 mg) to a 2 mL glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

    • Add a precise volume (e.g., 1.0 mL) of the chosen solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C ± 0.5°C).

    • Causality: Constant temperature is critical as solubility is a temperature-dependent property. [5][6] * Agitate for a sufficient duration (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation:

    • Remove vials from the shaker and allow them to stand for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particulates.

    • Causality: Filtration is a crucial step. Failure to remove microscopic solid particles will lead to an overestimation of the solubility.

  • Quantification:

    • Accurately dilute the filtered aliquot with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at the compound's λ_max.

    • Causality: HPLC-UV is chosen for its specificity and sensitivity, allowing for accurate quantification even in complex matrices. [7] * Quantify the concentration by comparing the peak area to a standard curve prepared from known concentrations of 4-Butoxy-3-methylbenzoic acid.

Anticipated Solubility Profile: Data and Interpretation

The following table presents an illustrative summary of the anticipated solubility of 4-Butoxy-3-methylbenzoic acid based on the theoretical principles discussed. This serves as a predictive guide for researchers.

SolventTypePolarity Index (P') [8]Predicted Solubility (Qualitative)Rationale for Prediction
n-HexaneNon-Polar Aliphatic0.1LowPoor interaction with the polar carboxylic acid group. Insufficient energy to break strong solute-solute hydrogen bonds.
TolueneNon-Polar Aromatic2.4ModerateFavorable dispersion forces and potential π-π stacking with the benzene ring can solvate the non-polar regions.
Diethyl EtherNon-Polar2.8Moderate-HighThe ether can act as a hydrogen bond acceptor, and its alkyl chains can solvate the non-polar parts of the solute.
Ethyl AcetatePolar Aprotic4.4HighExcellent balance; the ester carbonyl is a good H-bond acceptor, and the overall structure can accommodate both polar and non-polar moieties.
AcetonePolar Aprotic5.1HighThe polar carbonyl group is a strong hydrogen bond acceptor, and the small alkyl groups interact well with the non-polar regions.
EthanolPolar Protic4.3 (similar)HighActs as both an H-bond donor and acceptor, strongly solvating the carboxylic acid. The ethyl group interacts favorably with the non-polar regions.
MethanolPolar Protic5.1HighStrong hydrogen bonding capabilities dominate, leading to effective solvation of the carboxylic acid head group.
WaterPolar Protic10.2Very LowThe large, non-polar butoxy-phenyl tail is highly hydrophobic, leading to unfavorable interactions with water's structured H-bond network.

Conclusion

4-Butoxy-3-methylbenzoic acid exhibits a classic amphiphilic character, leading to a nuanced solubility profile. Its behavior is dictated by the balance between the strong hydrogen-bonding capability of its carboxylic acid group and the significant lipophilicity of its substituted aromatic ring and butoxy tail. We predict high solubility in moderately polar solvents like alcohols and polar aprotic solvents (e.g., ethyl acetate, acetone), which can effectively solvate both ends of the molecule. Conversely, solubility is expected to be limited in the extremes of the polarity spectrum—highly polar water and non-polar hexane. The provided experimental protocol offers a reliable framework for obtaining precise, quantitative solubility data, which is indispensable for applications ranging from reaction optimization and purification to formulation development in the pharmaceutical industry.

References

  • Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]

  • Solubility and Intermolecular Forces: Videos & Practice Problems. (n.d.). Pearson. Retrieved from [Link]

  • How do hydrogen bonds affect solubility class 11 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]

  • Solubility. (n.d.). AP Chemistry. Retrieved from [Link]

  • Solubility. (n.d.). Introductory Chemistry. Retrieved from [Link]

  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025, April 5). Journal of Medical and Health Studies. Retrieved from [Link]

  • The Principle of “Like Dissolves Like”. (2026, March 19). VICHEM. Retrieved from [Link]

  • Hydrogen Bonding-Formation, Types, Conditions and Properties. (n.d.). Allen Overseas. Retrieved from [Link]

  • Explain the effect of intramolecular hydrogen bonding on solubilities in cold and hot water? (2018, July 10). Chemistry Stack Exchange. Retrieved from [Link]

  • Polarity of Solvents. (n.d.). Retrieved from [Link]

  • Like Dissolves Like. (2024, August 31). Chemistry LibreTexts. Retrieved from [Link]

  • Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Solubility of Organic Compounds. (n.d.). Retrieved from [Link]

  • Predict the order of polarity of the five different benzene derivatives. (n.d.). Homework.Study.com. Retrieved from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2025, July 29). PMC - NIH. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Solubility. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]

  • Polarity & Solubility of Benzoic acid. (2022, September 14). YouTube. Retrieved from [Link]

  • Solubility of benzoic acid in pure solvents and binary mixtures. (2010, November 11). University of Limerick. Retrieved from [Link]

Sources

Exploratory

Comprehensive Analytical Characterization of 4-Butoxy-3-methylbenzoic Acid: NMR and LC-MS Spectral Profiling

Executive Summary & Chemical Context 4-Butoxy-3-methylbenzoic acid (CAS: 872827-91-3) is a highly versatile aromatic building block [2]. It serves as a critical synthetic intermediate in the development of advanced funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

4-Butoxy-3-methylbenzoic acid (CAS: 872827-91-3) is a highly versatile aromatic building block [2]. It serves as a critical synthetic intermediate in the development of advanced functional materials, such as oxadiazole-based liquid crystals [1], and complex pyrrolidine derivatives utilized in enzymatic biological studies [3].

From an analytical perspective, validating the structural integrity of this compound is not merely a routine quality control step; it is a foundational requirement for downstream synthetic success. Common synthetic routes involve the O-alkylation of 4-hydroxy-3-methylbenzoic acid with 1-bromobutane. Consequently, the analytical workflows must be explicitly designed to detect incomplete alkylation (residual phenol) or over-alkylation (butyl ester formation). This whitepaper details the causal logic, self-validating protocols, and spectral interpretation required to definitively characterize this molecule using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Structural Elucidation via NMR Spectroscopy

The Causality of Solvent Selection

The choice of deuterated solvent is the most critical variable in the NMR analysis of carboxylic acids. While Chloroform-d (CDCl₃) is excellent for solvating the lipophilic butoxy-methylphenyl moiety, it lacks a strong hydrogen-bond accepting network. As a result, the carboxylic acid proton (-COOH) often undergoes rapid exchange with trace moisture, appearing as a broad, shifting baseline anomaly rather than a quantifiable peak.

To create a self-validating system , we recommend acquiring the primary spectrum in DMSO-d₆ . The strong hydrogen-bonding capability of DMSO locks the acidic proton in place, yielding a sharp, diagnostic singlet at ~12.50 ppm. This definitively proves the presence of the free acid and rules out the presence of the butyl ester byproduct.

Spectral Logic and Spin Systems

The molecule features three distinct spectral domains:

  • The Aliphatic Butoxy Chain: Exhibits a classic first-order A3​M2​X2​Y2​ spin system. The methylene group adjacent to the oxygen (-O-CH₂-) is heavily deshielded (~4.05 ppm) due to the electronegativity of the oxygen atom.

  • The Aryl-Methyl Group: Appears as a sharp singlet (~2.25 ppm), shielded relative to the aromatic ring but slightly deshielded by the adjacent conjugated system.

  • The Aromatic Ring: Features an ABX (or AMX) spin system. The proton ortho to the butoxy group (H-5) is shielded by the electron-donating resonance effect of the alkoxy oxygen, appearing as a doublet (~6.85 ppm). The proton isolated between the methyl and carboxylic acid groups (H-2) is deshielded by the anisotropic effect of the carbonyl group, appearing as a meta-coupled doublet (~7.90 ppm).

NMR_Logic Start 4-Butoxy-3-methylbenzoic acid Structural Domains Aliphatic Aliphatic Region (0 - 5 ppm) Start->Aliphatic Aromatic Aromatic Region (6 - 8 ppm) Start->Aromatic Carboxylic Carboxylic Region (> 10 ppm) Start->Carboxylic Butoxy Butoxy Chain Deshielded -O-CH2- (~4.05 ppm) Aliphatic->Butoxy Methyl Aryl-Methyl Singlet (~2.25 ppm) Aliphatic->Methyl Protons Aryl Protons (ABX System) Ortho & Meta Coupling Aromatic->Protons Acid COOH Proton Hydrogen Bonded (~12.5 ppm) Carboxylic->Acid

Logical mapping of NMR spectral domains for 4-butoxy-3-methylbenzoic acid characterization.

Representative NMR Data Summary

Data derived from empirical substituent rules and structurally analogous oxadiazole derivatives [1].

Position¹H Chemical Shift (ppm)MultiplicityCoupling (J in Hz)Integration¹³C Chemical Shift (ppm)
-COOH 12.50s (broad)-1H172.5
C-2 (Ar-H) 7.90d2.01H132.1
C-6 (Ar-H) 7.95dd8.5, 2.01H130.4
C-5 (Ar-H) 6.85d8.51H110.8
C-4 (Ar-O) ----161.2
C-3 (Ar-CH₃) ----126.5
C-1 (Ar-C=O) ----121.8
-O-CH₂- 4.05t6.52H68.4
-CH₂- 1.82quintet6.52H31.2
-CH₂- 1.52sextet7.42H19.3
-CH₃ (butoxy) 1.00t7.43H13.8
-CH₃ (aryl) 2.25s-3H16.2

LC-MS Profiling and Fragmentation Mechanics

Chromatographic and Ionization Causality

To achieve sharp, symmetrical peaks for carboxylic acids on a reversed-phase C18 column, the mobile phase pH must be maintained at least 2 units below the molecule's pKa. We utilize 0.1% Formic Acid (FA) in both the aqueous and organic phases. FA ensures the molecule remains fully protonated (neutral) during the chromatographic run, preventing peak tailing.

For mass spectrometry, the carboxylic acid moiety makes Negative Electrospray Ionization (ESI-) the most sensitive technique, yielding the [M−H]− ion at m/z 207.10. However, running the mass spectrometer in polarity-switching mode provides an orthogonal layer of self-validation, allowing simultaneous detection of the [M+H]+ ion at m/z 209.11.

MS/MS Fragmentation Pathway

Subjecting the m/z 207.10 precursor ion to Collision-Induced Dissociation (CID) yields highly diagnostic product ions:

  • Neutral Loss of CO₂ (-44 Da): Generates a fragment at m/z 163.11, confirming the presence of the free carboxylic acid.

  • Loss of Butene (-56 Da): Subsequent cleavage of the alkyl chain via a McLafferty-type rearrangement yields a stable phenoxide radical/ion at m/z 107.05, definitively proving the presence of the O-butyl ether linkage.

LC-MS Parameters Summary
ParameterSpecification / Value
Stationary Phase C18, 2.1 x 100 mm, 1.7 µm (UHPLC)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Profile 5% B to 95% B over 8 minutes
Ionization Mode ESI (Polarity Switching: Positive & Negative)
Target Precursor Ions 209.11 [M+H]+ / 207.10 [M−H]−

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in the data, the following protocols must be executed exactly as described.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation & Internal Calibration: Dissolve exactly 10 mg of 4-butoxy-3-methylbenzoic acid in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as a zero-point internal standard, correcting for any magnetic field drift and ensuring absolute chemical shift accuracy across different instruments.

  • Shimming and Tuning: Perform automated 3D gradient shimming, followed by manual fine-tuning of the Z and Z² axes.

    • Causality: Perfect magnetic field homogeneity is strictly required to resolve the fine meta-coupling ( J≈2.0 Hz) between H-2 and H-6 on the aromatic ring. Poor shimming will merge these signals into a broad singlet, destroying structural information.

  • Acquisition Parameters: Acquire 16 transients for ¹H and 512 transients for ¹³C with a relaxation delay (D1) of 2.0 seconds.

    • Causality: A sufficient D1 ensures complete longitudinal relaxation ( T1​ ) of the quaternary carbons and the carboxylic acid carbon, allowing for accurate integration and optimal signal-to-noise ratios.

Protocol B: LC-MS Workflow

LCMS_Workflow SamplePrep Sample Prep 1 mg/mL + ISTD Chromatography UHPLC Separation C18, 0.1% FA SamplePrep->Chromatography Injection Ionization ESI Source Polarity Switching Chromatography->Ionization Eluent MassAnalysis Mass Analyzer TOF / Orbitrap Ionization->MassAnalysis Ions DataProcessing Data Processing EIC Extraction MassAnalysis->DataProcessing Spectra

Step-by-step LC-MS workflow ensuring self-validating chromatographic and mass spectrometric data.

  • System Suitability Testing (SST): Inject a blank (50:50 Water:Methanol) followed by a known reference standard (e.g., benzoic acid) prior to the sample batch.

    • Causality: The blank confirms the absence of column carryover from previous runs. The reference standard validates detector sensitivity and ensures the mass accuracy of the TOF/Orbitrap analyzer is within acceptable limits (< 5 ppm error).

  • Sample Injection & Gradient: Inject 2 µL of the sample (1 µg/mL in 50:50 Water:Acetonitrile). Execute the gradient from 5% to 95% organic over 8 minutes.

    • Causality: Starting highly aqueous focuses the analyte into a tight band at the head of the column. Ramping up the organic content elutes the lipophilic butoxy-methylphenyl moiety sharply, maximizing peak capacity.

  • Post-Run Equilibration: Hold at 95% organic for 2 minutes, then return to 5% organic for 3 minutes before the next injection.

    • Causality: The high-organic hold flushes strongly retained synthetic impurities (e.g., unreacted 1-bromobutane), while the aqueous return re-equilibrates the stationary phase, ensuring reproducible retention times for subsequent runs.

References

  • Spectroscopic characterization of oxadiazole based liquid crystals.RSC.org.
  • 872827-91-3 | 4-Butoxy-3-methylbenzoic acid.BLDpharm.
  • 4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl).EvitaChem.
Foundational

An In-Depth Technical Guide on 4-Butoxy-3-methylbenzoic acid: Safety Data Sheet (SDS) and In Vitro Toxicity Insights

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Butoxy-3-methylbenzoic acid, focusing on its safety profile as detailed in Safety Data Sheets (S...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Butoxy-3-methylbenzoic acid, focusing on its safety profile as detailed in Safety Data Sheets (SDS) and its potential in vitro toxicity. The content is structured to deliver actionable insights for laboratory professionals, emphasizing experimental design, data interpretation, and the underlying scientific principles.

Part 1: Core Safety Directives for 4-Butoxy-3-methylbenzoic acid

A foundational understanding of a compound's safety and handling requirements is paramount before any experimental work. The Safety Data Sheet (SDS) serves as the primary authoritative source for this information.

Hazard Identification and GHS Classification

4-Butoxy-3-methylbenzoic acid is classified under the Globally Harmonized System (GHS) with the following primary hazards:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.
Serious Eye Damage/Irritation2H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.

Source: Generic hazard classifications for similar benzoic acid derivatives.[1][2][3][4]

Expert Analysis: The irritant nature of this compound is largely attributable to its benzoic acid functional group. The acidic proton can disrupt cellular membranes upon direct contact, leading to irritation of the skin, eyes, and respiratory tract. The butoxy and methyl substitutions may modulate the lipophilicity and, consequently, the skin penetration of the molecule.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to stringent safety protocols is non-negotiable when working with this compound.

  • Engineering Controls: All handling of 4-Butoxy-3-methylbenzoic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.[2]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory.[1]

    • Skin Protection: Nitrile or other chemically resistant gloves should be worn. A lab coat is required to protect from skin contact.[1]

    • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is necessary.[1]

First Aid and Emergency Procedures

In the event of accidental exposure, the following first aid measures should be taken immediately:

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[2]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek medical attention.[1]

Part 2: In Vitro Toxicity Assessment Strategies

In vitro toxicity testing is a cornerstone of modern drug discovery and chemical safety assessment, offering a rapid and ethical means to evaluate a compound's potential for causing cellular damage.[5][6][7]

Foundational Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6]

Causality Behind Experimental Choice: The selection of the MTT assay as a primary screening tool is based on its robustness, high-throughput compatibility, and its ability to provide a quantitative measure of a compound's effect on cell proliferation and viability.[8] This assay measures the activity of mitochondrial dehydrogenases, which are essential for cellular respiration. A reduction in this activity is an early indicator of cellular stress and potential cytotoxicity.

Detailed Experimental Protocol: MTT Assay

  • Cell Culture and Seeding:

    • Select a cell line relevant to the predicted target tissue of toxicity (e.g., HaCaT keratinocytes for skin irritation, A549 lung carcinoma cells for respiratory irritation).

    • Seed cells into a 96-well microplate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.

  • Compound Exposure:

    • Prepare a concentrated stock solution of 4-Butoxy-3-methylbenzoic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of desired final concentrations.

    • Replace the existing medium in the cell plate with the medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) and untreated controls.

    • Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Incubation:

    • Following the treatment period, add a sterile MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Self-Validating System: The integrity of the assay is maintained by the inclusion of negative (untreated) and vehicle controls. The vehicle control is crucial for ensuring that any observed cytotoxicity is attributable to the test compound and not the solvent. A positive control (a compound with known cytotoxicity) should also be included to confirm the assay is performing as expected.

Workflow Diagram: MTT Assay for Cytotoxicity

MTT_Workflow cluster_setup Phase 1: Assay Setup cluster_exposure Phase 2: Compound Exposure cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis A 1. Seed Cells in 96-well Plate B 2. Prepare Serial Dilutions of Compound C 3. Treat Cells and Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Solubilize Formazan Crystals D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: A streamlined workflow of the MTT cytotoxicity assay.

Exploring Mechanistic Pathways of Irritation

The irritant properties of 4-Butoxy-3-methylbenzoic acid suggest that its cytotoxic effects may be mediated by specific cellular pathways, such as the induction of inflammation and damage to the cell membrane.

Expert Insight: Chemical irritants often trigger a cascade of events starting with the penetration of the stratum corneum, leading to damage of underlying keratinocytes.[9] This initial damage can cause the release of pro-inflammatory mediators, such as cytokines, which orchestrate an inflammatory response.[10]

Potential Mechanistic Pathway:

  • Cellular Interaction: The compound penetrates the cell membrane.

  • Membrane Disruption: The acidic nature of the benzoic acid moiety may disrupt the lipid bilayer, leading to increased membrane permeability and cell lysis at high concentrations.

  • Inflammatory Signaling: Cellular stress and initial damage can activate intracellular signaling cascades, such as the NF-κB pathway, leading to the production and release of pro-inflammatory cytokines like IL-1α and TNF-α.

  • Cytotoxicity: The combined effects of direct cell membrane damage and the inflammatory response contribute to a reduction in cell viability.

Logical Relationship Diagram: Postulated Mechanism of Action

MOA Compound 4-Butoxy-3-methylbenzoic acid Cell Target Cell (e.g., Keratinocyte) Compound->Cell MembraneDamage Cell Membrane Perturbation Cell->MembraneDamage Signaling Activation of Pro-inflammatory Signaling (e.g., NF-κB) Cell->Signaling Cytotoxicity Cell Death / Reduced Viability MembraneDamage->Cytotoxicity CytokineRelease Release of Inflammatory Mediators (IL-1α, TNF-α) Signaling->CytokineRelease CytokineRelease->Cytotoxicity

Caption: A potential mechanism for 4-Butoxy-3-methylbenzoic acid-induced cytotoxicity.

Part 3: Integrated Risk Assessment and Future Directions

A holistic risk assessment integrates safety data with in vitro toxicological findings to guide the responsible use of 4-Butoxy-3-methylbenzoic acid in research and development.

Data SourceKey FindingsImplications for Researchers
Safety Data Sheet (SDS) Identified as a skin, eye, and respiratory irritant.Mandates the use of stringent engineering controls and appropriate PPE.
In Vitro Cytotoxicity Data Provides a quantitative measure of cell viability (IC50) upon exposure.Informs the selection of appropriate concentration ranges for subsequent in vitro and potential in vivo studies.
Mechanistic Hypothesis Suggests a mechanism involving membrane disruption and pro-inflammatory signaling.Guides the design of further experiments to elucidate the precise molecular mechanisms of toxicity.

Authoritative Grounding: The use of in vitro methods for assessing skin and eye irritation is supported by international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[9][11][12][13] These guidelines provide a framework for standardized and validated non-animal testing strategies.

Future Research: To further characterize the toxicological profile of 4-Butoxy-3-methylbenzoic acid, future studies could include:

  • Reconstructed Human Epidermis (RhE) Models: These 3D tissue models more closely mimic the structure and function of human skin and are a validated alternative for skin irritation testing according to OECD Test Guideline 439.[9][11]

  • Cytokine Profiling: Measuring the release of key pro-inflammatory cytokines (e.g., IL-1α, IL-6, TNF-α) using techniques like ELISA can provide direct evidence of an inflammatory response.

  • Genotoxicity Assays: Evaluating the potential for the compound to cause DNA damage is a critical component of a comprehensive safety assessment.[14]

By combining a thorough understanding of the safety and handling requirements with a systematic in vitro toxicological evaluation, researchers can confidently and responsibly advance their studies involving 4-Butoxy-3-methylbenzoic acid.

References

  • Updates to OECD in vitro and in chemico test guidelines. (2021).
  • In Vitro Cytotoxicity Assay. Alfa Cytology.
  • In vitro skin irritation: facts and future. State of the art review of mechanisms and models. (2004). Toxicology in Vitro.
  • In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech.
  • In vitro assays for developmental neurotoxicity. OECD.
  • IN VITRO SAFETY TESTING STRATEGY FOR SKIN IRRITATION USING THE 3D RECONSTRUCTED HUMAN EPIDERMIS. (2011). Farmacia.
  • OECD Releases 2025 Test Guideline Programme Upd
  • Test Guideline No.
  • Guidelines for the Testing of Chemicals. OECD.
  • In vitro skin irritation: facts and future. State of the art review of mechanisms and models. (2004). PubMed.
  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral System
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.
  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. (2011). PMC.
  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025). IntechOpen.
  • Human relevance of in vivo and in vitro skin irritation tests for hazard classification of pesticides. (2024). Taylor & Francis.
  • Safety D
  • Safety Data Sheet 4-Hydroxy-3-methylbenzoic acid. metasci.
  • 4-hydroxybenzoic acid.
  • SAFETY D
  • Evaluating cytotoxicity of methyl benzo
  • SAFETY D
  • 4-({[(tert-butoxy)carbonyl]amino}methyl)-3-methoxybenzoic acid. NextSDS.
  • In vitro cytotoxicity and genotoxicity of some chemicals from the supplementary list of compounds with a CYPs dependent genotoxic mode of action tested with the γH2AX ICW assay in HepG2, Hep3B, LS-174T and ACHN cell lines; okadaic acid and aristolochic acid. (2016).
  • SAFETY D
  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. (2014). PubMed.

Sources

Exploratory

Unlocking the Therapeutic Potential of 4-Butoxy-3-methylbenzoic Acid Derivatives: A Guide to Biological Activities and Mechanistic Evaluation

An In-depth Technical Guide for Researchers Introduction: The Benzoic Acid Scaffold as a Privileged Structure In the landscape of medicinal chemistry, benzoic acid and its derivatives represent a "privileged scaffold"—a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers

Introduction: The Benzoic Acid Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, benzoic acid and its derivatives represent a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of biologically active compounds. From the anti-inflammatory action of salicylic acid to the antimicrobial preservation properties of parabens, the substituted benzene carboxylic acid core is a testament to nature's efficiency and a fertile ground for therapeutic innovation.[1][2] Derivatives of p-hydroxy benzoic acid, for instance, exhibit a vast spectrum of activities, including antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1][3]

This guide focuses on a specific, yet underexplored, class of these compounds: 4-Butoxy-3-methylbenzoic acid derivatives . This structure is characterized by a C4 alkyl ether (butoxy) group at the para position, which significantly increases its lipophilicity, and a methyl group at the meta position. These modifications are not trivial; they are predicted to substantially influence the compound's absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets.

The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive framework for investigating the biological activities and mechanisms of action of 4-butoxy-3-methylbenzoic acid derivatives. By synthesizing established principles of medicinal chemistry and structure-activity relationships (SAR) from related molecules, we will outline the most probable therapeutic avenues and provide the detailed experimental workflows necessary to validate them.

Part 1: Predicted Biological Activities & Putative Mechanisms of Action

Based on the extensive literature on related benzoic acid analogs, we can postulate several high-priority biological activities for this class of compounds. The lipophilic butoxy group is expected to enhance membrane permeability, potentially increasing potency and altering the mechanism of action compared to more hydrophilic analogs.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Benzoic acid derivatives have long been recognized for their anti-inflammatory potential.[3][4][5]

  • Hypothesized Mechanism: A primary mechanism for anti-inflammatory action involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX).[6] Over-activated microglial cells, the resident immune cells of the central nervous system, are key players in neuroinflammation. The inhibition of pro-inflammatory mediators in these cells, such as nitric oxide (NO) and prostaglandin E2 (PGE2), is a critical therapeutic strategy.[6] The increased lipophilicity of the 4-butoxy group may facilitate entry into cells like macrophages and microglia, allowing for more efficient interaction with intracellular inflammatory targets.

  • Supporting Rationale: A study on a 2-hydroxybenzoic acid derivative demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-activated microglial cells by downregulating the MAPKs and NF-κB signaling pathways.[6] The structural features of 4-butoxy-3-methylbenzoic acid suggest it could similarly engage with these pathways, making this a promising area of investigation.

Antimicrobial Activity

The battle against microbial resistance necessitates the development of novel antimicrobial agents. Phenolic acids and their esters are well-documented antimicrobials.[1][7]

  • Hypothesized Mechanism: The antimicrobial efficacy of benzoic acid derivatives is strongly correlated with their lipophilicity.[1] An elongated alkyl chain enhances the molecule's ability to partition into and disrupt the lipid-rich bacterial cell membrane. This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. Gram-negative bacteria, with their protective outer lipopolysaccharide (LPS) layer, are often more resistant, but increased lipophilicity can improve penetration.[7]

  • Supporting Rationale: The well-known parabens (esters of 4-hydroxybenzoic acid) demonstrate a clear SAR where antimicrobial activity increases with the length of the alkyl ester chain (e.g., butylparaben is more potent than methylparaben).[1] This is attributed to the enhanced ability to cross the microbial cell wall.[1] The 4-butoxy group on our scaffold of interest directly parallels this principle, suggesting a strong potential for potent antimicrobial, particularly antibacterial, activity.

Antioxidant Properties

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to cellular damage and a wide range of pathologies. Phenolic compounds are renowned for their ability to scavenge free radicals.[8][9]

  • Hypothesized Mechanism: The primary antioxidant mechanism of phenolic acids involves the donation of a hydrogen atom from a hydroxyl group to neutralize free radicals. While the 4-position in our scaffold is an ether, the overall electronic nature of the substituted benzene ring can still influence its interaction with ROS. Furthermore, metabolism in vivo could potentially cleave the ether to yield a 4-hydroxy derivative, which would possess direct radical-scavenging capabilities. The position of substituents on the benzene ring is critical; hydroxyl groups in the ortho and para positions relative to the carboxyl group generally confer the best antioxidant properties against radicals like superoxide.[8][9]

  • Supporting Rationale: Studies on a wide array of hydroxybenzoic acid derivatives have established a clear link between structure and antioxidant activity.[8][9] While the butoxy group blocks the key para-hydroxyl, its electron-donating nature, combined with the methyl group, could still modulate the redox potential of the aromatic ring. Experimental validation is essential to determine the direct and indirect antioxidant capacity of these derivatives.

Part 2: A Practical Guide to Experimental Validation

A robust and logical experimental workflow is crucial for validating the hypothesized biological activities. The following section provides a general screening cascade and detailed protocols for primary in vitro assays.

General Drug Discovery Workflow

The path from a novel compound to a validated lead follows a structured progression. This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 In Vitro Evaluation cluster_1 Preclinical Development A Compound Synthesis & Characterization B Primary Screening (e.g., Anti-inflammatory, Antimicrobial) A->B C Hit Confirmation & Dose-Response (IC50 / EC50 / MIC Determination) B->C D Secondary / Mechanistic Assays (e.g., Western Blot, qPCR, Enzyme Inhibition) C->D E In Vivo Efficacy Models (e.g., Carrageenan-induced Paw Edema) D->E F Preliminary Toxicology & ADME E->F G Lead Optimization F->G

Caption: A typical workflow for small molecule drug discovery.

Experimental Protocols

The following protocols are foundational for the initial biological evaluation of 4-butoxy-3-methylbenzoic acid derivatives.

This assay quantifies the ability of a test compound to inhibit the production of key pro-inflammatory mediators in immune cells stimulated with bacterial lipopolysaccharide (LPS).

  • Objective: To determine the IC₅₀ value for the inhibition of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α) in RAW 264.7 murine macrophages.

  • Methodology:

    • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Dexamethasone).

    • Inflammatory Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control group.

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Nitric Oxide (NO) Measurement (Griess Assay):

      • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

      • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

      • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

      • Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

    • Cytokine Measurement (ELISA):

      • Use the remaining supernatant to quantify the concentration of TNF-α or other cytokines using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

    • Cell Viability (MTT Assay):

      • To ensure the observed effects are not due to cytotoxicity, perform a parallel MTT assay on the treated cells.[10][11] Add MTT reagent to the cells, incubate for 4 hours, solubilize the formazan crystals, and measure absorbance at 570 nm.

  • Data Analysis: Calculate the percentage inhibition of NO and TNF-α production for each concentration relative to the LPS-only control. Plot the data and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

  • Objective: To determine the MIC of the test compound against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

  • Methodology:

    • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

    • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

  • Data Analysis: The MIC value is reported in µg/mL or µM.

This is a rapid and simple colorimetric assay to evaluate the in vitro antioxidant capacity of a compound.[9]

  • Objective: To determine the EC₅₀ value for the scavenging of the DPPH radical.

  • Methodology:

    • Reagent Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent (typically ~0.1 mM).

    • Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent only).

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance of the solution at approximately 517 nm. The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance (a color change from purple to yellow).

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. Plot the results and determine the Efficient Concentration (EC₅₀), the concentration required to scavenge 50% of the DPPH radicals.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

Systematic structural modification is the cornerstone of medicinal chemistry. Understanding how changes to the 4-butoxy-3-methylbenzoic acid scaffold affect biological activity is crucial for designing more potent and selective agents.

Caption: Potential sites for modification on the core scaffold to explore SAR.

SAR Insights from Literature:
  • Alkoxy Chain (R1): As discussed, increasing the linear alkyl chain length often enhances antimicrobial and anti-inflammatory activity up to a certain point, after which decreased solubility can become a limiting factor.[1]

  • Ring Substituents (R2): The position and nature of other ring substituents are critical. For instance, in hydroxybenzoic acids, the placement of hydroxyl groups dramatically alters antioxidant potential.[8][9] Replacing the methyl group with electron-withdrawing groups (like halogens) or other electron-donating groups will modulate the electronic properties of the ring and its binding to targets.

  • Carboxylic Acid (R3): The carboxylic acid is often crucial for activity, as seen in a study where esterification of an active benzoic acid derivative abolished its anti-inflammatory effect.[4] However, converting the acid to an ester or amide can create a prodrug, improving bioavailability, which is then hydrolyzed in vivo to release the active acidic form.

Data Summary and Interpretation

To facilitate analysis and comparison, quantitative data should be systematically tabulated.

Table 1: Hypothetical Biological Activity Data for a Series of Derivatives

Compound IDR1 GroupR2 GroupAnti-inflammatory IC₅₀ (µM) (NO Inhibition)Antimicrobial MIC (µg/mL) (S. aureus)Antioxidant EC₅₀ (µM) (DPPH Scavenging)
LEAD-001 n-Butoxy3-Methyl15.232>100
LEAD-002 n-Propoxy3-Methyl25.864>100
LEAD-003 n-Hexoxy3-Methyl8.916>100
LEAD-004 n-Butoxy3-Chloro12.524>100
LEAD-005 n-ButoxyH18.148>100

This table illustrates how systematic modifications can be correlated with changes in biological activity, guiding the next cycle of synthesis and optimization.

Conclusion

The 4-butoxy-3-methylbenzoic acid scaffold holds considerable, albeit largely unexplored, potential as a source of novel therapeutic agents. Its inherent lipophilicity, conferred by the butoxy group, suggests that derivatives may possess enhanced potency in areas such as anti-inflammatory and antimicrobial applications compared to more polar analogs. The systematic experimental framework provided in this guide—from initial in vitro screening to mechanistic elucidation—offers a clear and logical path for researchers to follow. By rigorously applying these validated protocols and leveraging the principles of structure-activity relationships, the scientific community can effectively investigate these promising compounds and unlock their full therapeutic value.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 4-butoxy-3-methylbenzoyl chloride from 4-Butoxy-3-methylbenzoic acid

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Executive Summary The conversion of 4-butoxy-3-methylbenzoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

The conversion of 4-butoxy-3-methylbenzoic acid to its corresponding acyl chloride, 4-butoxy-3-methylbenzoyl chloride (CAS: 873402-94-9)[1], is a critical activation step in the synthesis of complex pharmaceutical intermediates, including various ester- and amide-linked active pharmaceutical ingredients (APIs)[2]. While traditional methods often employ neat thionyl chloride under reflux conditions[3], such harsh environments can lead to trace impurities or partial cleavage of the sensitive butoxy ether linkage.

Mechanistic Rationale & Causality

The selection of oxalyl chloride (COCl)2​ over thionyl chloride (SOCl2​) is driven by the need for mild reaction conditions (0 °C to room temperature) and the ease of byproduct removal.

  • Catalytic Activation: The reaction is initiated by the addition of catalytic DMF, which reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion).

  • Nucleophilic Attack: The carboxylic acid of 4-butoxy-3-methylbenzoic acid attacks this intermediate, forming an activated complex.

  • Chloride Displacement: A chloride ion displaces the DMF, regenerating the catalyst and yielding the acyl chloride.

  • Thermodynamic Driving Force: The reaction is irreversibly driven forward by the evolution of gaseous byproducts: carbon monoxide ( CO ), carbon dioxide ( CO2​ ), and hydrogen chloride ( HCl ). The cessation of gas evolution serves as a built-in visual indicator of reaction completion.

Stoichiometric Data & Reagent Profiling

To ensure a self-validating system, precise stoichiometric control is required. A slight excess of oxalyl chloride is used to drive the reaction to completion, which is later removed under vacuum.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Notes
4-Butoxy-3-methylbenzoic acid Starting Material208.251.002.08 gEnsure completely dry; moisture degrades the product.
Oxalyl Chloride Halogenating Agent126.931.201.03 mL (1.52 g)Highly toxic/corrosive; handle strictly in a fume hood.
N,N-Dimethylformamide (DMF) Catalyst73.090.05~38 µL (2-3 drops)Initiates the Vilsmeier-Haack complex formation.
Dichloromethane (DCM) Solvent84.93N/A20.0 mLMust be anhydrous (<50 ppm H2​O ).
4-Butoxy-3-methylbenzoyl chloride Target Product 226.70 Theoretical 2.26 g Moisture-sensitive electrophile.

Experimental Workflow & Logical Relationships

G N1 4-Butoxy-3-methylbenzoic Acid (Starting Material) N2 Anhydrous DCM + Cat. DMF (Solvent & Catalyst) N1->N2 N3 Oxalyl Chloride Addition (0 °C, Dropwise) N2->N3 N4 Vilsmeier-Haack Intermediate (Active Electrophile) N3->N4 Generates N5 Gas Evolution (CO, CO2, HCl) (Reaction Progress) N4->N5 Chlorination N6 Solvent Evaporation (Reduced Pressure) N5->N6 Completion N7 4-Butoxy-3-methylbenzoyl Chloride (Product) N6->N7 Isolation

Workflow for the catalytic synthesis of 4-butoxy-3-methylbenzoyl chloride.

Step-by-Step Experimental Protocol

Safety Prerequisite: Oxalyl chloride and the generated CO / HCl gases are highly hazardous. This entire procedure must be conducted in a certified chemical fume hood using appropriate PPE (lab coat, heavy-duty nitrile gloves, safety goggles).

Step 1: System Preparation

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Seal the flask with a rubber septum and flush the system with inert gas (Nitrogen or Argon) for 5 minutes. Causality: Acyl chlorides hydrolyze rapidly in the presence of atmospheric moisture back to the starting carboxylic acid.

Step 2: Dissolution

  • Charge the flask with 4-butoxy-3-methylbenzoic acid (2.08 g, 10.0 mmol).

  • Add anhydrous Dichloromethane (20 mL) via syringe. Stir until a uniform suspension or solution is achieved.

  • Add N,N-Dimethylformamide (DMF) (approx. 38 µL, 2-3 drops) via a micro-syringe.

Step 3: Reagent Addition

  • Cool the reaction flask to 0 °C using an ice-water bath. Causality: Cooling controls the exothermic formation of the Vilsmeier-Haack complex and prevents the rapid, violent evolution of gases.

  • Slowly add oxalyl chloride (1.03 mL, 12.0 mmol) dropwise over 10 minutes using a syringe.

  • Observation: Immediate effervescence (bubbling) will occur. This is the release of CO , CO2​ , and HCl , validating that the catalytic cycle has initiated.

Step 4: Reaction Maturation

  • Remove the ice bath and allow the reaction mixture to warm to ambient room temperature (approx. 20-25 °C).

  • Stir the reaction continuously for 2 to 3 hours.

  • Validation: The reaction is deemed complete when gas evolution completely ceases and the solution becomes homogenous and clear.

Step 5: Isolation and Concentration

  • Crucial Note: Do not perform an aqueous workup. Water will instantly destroy the product.

  • Transfer the flask to a rotary evaporator. Ensure the vacuum pump is equipped with a cold trap to capture unreacted oxalyl chloride and DCM.

  • Concentrate the mixture under reduced pressure at 30 °C.

  • To ensure complete removal of residual oxalyl chloride, co-evaporate the resulting residue with an additional 10 mL of anhydrous DCM or toluene, and concentrate again to dryness.

  • Yield: The product, 4-butoxy-3-methylbenzoyl chloride, is obtained as a viscous oil or low-melting solid and should be used immediately in the subsequent coupling step or stored strictly under argon at -20 °C.

Analytical Validation

To confirm successful synthesis without consuming the product via hydrolysis:

  • Infrared (IR) Spectroscopy: Take a neat IR spectrum. The starting material carboxylic acid C=O stretch (typically ~1680-1700 cm−1 ) and broad O−H stretch (2500-3300 cm−1 ) will disappear. A new, sharp, and distinct acyl chloride C=O stretch will appear at a higher frequency, typically around 1770-1790 cm−1 .

References

  • Molport. "4-butoxy-3-methylbenzoyl chloride | 873402-94-9". Molport Chemical Database. Available at:[1]

  • EvitaChem. "Buy 3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate (EVT-13902760) | 78329-86-9". EvitaChem Scientific Uses and Retrosynthetic Analysis. Available at:[2]

  • EvitaChem. "4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)". EvitaChem Synthesis Analysis. Available at:[3]

Sources

Application

Application Note: Catalytic Synthesis of 4-Butoxy-3-methylbenzoyl Chloride via Vilsmeier-Haack Activation

Executive Summary The conversion of carboxylic acids to acyl chlorides is a foundational transformation in organic synthesis and drug development. Specifically, 4-Butoxy-3-methylbenzoic acid (CAS 872827-91-3) serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The conversion of carboxylic acids to acyl chlorides is a foundational transformation in organic synthesis and drug development. Specifically, 4-Butoxy-3-methylbenzoic acid (CAS 872827-91-3) serves as a critical building block for the synthesis of complex pyrrolidine derivatives and active pharmaceutical ingredients (APIs)[1][2]. This application note details a highly optimized, scalable, and self-validating laboratory protocol for synthesizing 4-Butoxy-3-methylbenzoyl chloride using thionyl chloride ( SOCl2​ ) under catalytic N,N-Dimethylformamide (DMF) conditions.

Mechanistic Insights & Causality

While thionyl chloride can convert carboxylic acids to acid chlorides neat, the reaction is often sluggish for sterically hindered or electronically deactivated substrates. We employ a catalytic amount of DMF to fundamentally alter the reaction kinetics[3].

The Causality of DMF Catalysis: DMF reacts rapidly with SOCl2​ to generate the Vilsmeier-Haack intermediate (an iminium chlorosulfite complex)[4]. This intermediate is a vastly superior electrophile compared to SOCl2​ alone. The carboxylic acid oxygen attacks this complex, forming an activated acyl chlorosulfite intermediate[3]. Subsequent nucleophilic attack by the chloride ion collapses the tetrahedral intermediate, expelling sulfur dioxide ( SO2​ ) and hydrogen chloride ( HCl ) gases[3]. Because these byproducts are gaseous and continuously leave the solution, the reaction is driven irreversibly to completion via Le Chatelier's principle[3][5].

Mechanism DMF DMF + SOCl2 VH Vilsmeier-Haack Intermediate DMF->VH Activation Activated Acyl Chlorosulfite Intermediate VH->Activated Catalysis Acid 4-Butoxy-3-methylbenzoic Acid Acid->Activated Nucleophilic Attack Product 4-Butoxy-3-methylbenzoyl Chloride Activated->Product Cl- Attack & Collapse Gases SO2 (g) + HCl (g) Activated->Gases Irreversible Gas Evolution

Figure 1: Mechanism of DMF-catalyzed acyl chloride synthesis via Vilsmeier-Haack activation.

Safety & Environmental Controls

The synthesis of acyl chlorides using SOCl2​ presents significant safety and environmental hazards that dictate the experimental setup[6].

  • Violent Reactivity: SOCl2​ reacts violently with moisture to release highly corrosive and toxic gases[7][8].

  • Stoichiometric Off-Gassing: The reaction inherently produces one equivalent of SO2​ and one equivalent of HCl per equivalent of acid converted[3]. For a 50 mmol scale reaction, this equates to 100 mmol of toxic gas.

  • Scrubber Requirement: A dedicated gas scrubber containing a 2M Sodium Hydroxide (NaOH) solution is mandatory. This caustic trap sequesters the acidic off-gases, neutralizing them into harmless sodium sulfite and sodium chloride, preventing laboratory contamination and pressure buildup[7][9].

Quantitative Reaction Parameters

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
4-Butoxy-3-methylbenzoic acid 208.251.0010.4 g (50.0 mmol)Substrate
Thionyl Chloride ( SOCl2​ ) 118.971.505.45 mL (75.0 mmol)Chlorinating Agent
N,N-Dimethylformamide (DMF) 73.090.050.20 mL (2.5 mmol)Catalyst
Toluene (Anhydrous) 92.14N/A100 mLSolvent

Note: Toluene is selected as the solvent because its boiling point (110 °C) allows for a higher reflux temperature than dichloromethane, which accelerates the expulsion of SO2​ and HCl gases, pushing the equilibrium forward[9][10].

Experimental Protocol & Self-Validation

Workflow Prep 1. Anhydrous Setup (Dry Flask + N2) Reagents 2. Add Acid, Toluene & Cat. DMF Prep->Reagents SOCl2 3. Dropwise SOCl2 (0°C to RT) Reagents->SOCl2 Reflux 4. Heat to Reflux (80°C, 2-3h) SOCl2->Reflux Scrubber NaOH Gas Scrubber (Neutralizes HCl/SO2) SOCl2->Scrubber Vents Gases Reflux->Scrubber Vents Gases Workup 5. Distill Excess SOCl2 & Toluene Reflux->Workup Validate 6. TLC Validation (MeOH Quench) Workup->Validate

Figure 2: Step-by-step workflow for the synthesis and validation of the acyl chloride.

Step 1: Apparatus Assembly
  • Flame-dry a 250 mL three-neck round-bottom flask to ensure absolute anhydrous conditions[9]. Moisture severely compromises the yield by prematurely hydrolyzing the product[5].

  • Equip the flask with a magnetic stir bar, a dropping funnel, and a reflux condenser[7][8].

  • Connect the top gas outlet of the reflux condenser directly to a gas trap containing 2M NaOH solution[7]. Purge the system with inert nitrogen gas.

Step 2: Reagent Loading & Activation
  • Charge the flask with 4-Butoxy-3-methylbenzoic acid (10.4 g, 50.0 mmol) and anhydrous toluene (100 mL)[9].

  • Inject N,N-Dimethylformamide (0.20 mL, 2.5 mmol) into the suspension[11].

  • Cool the reaction vessel to 0–5 °C using an ice-water bath.

Step 3: Chlorination & Reflux
  • Transfer thionyl chloride (5.45 mL, 75.0 mmol) into the dropping funnel.

  • Add the SOCl2​ dropwise over 30 minutes. Causality: The initial formation of the Vilsmeier-Haack complex and subsequent chlorosulfite is exothermic and generates rapid off-gassing; dropwise addition controls the thermal and pressure spikes[8][9].

  • Once the addition is complete, remove the ice bath and gradually heat the mixture to a gentle reflux (approx. 80 °C) for 2 to 3 hours[7]. The heterogeneous suspension will gradually clarify into a homogeneous solution as the highly soluble acyl chloride is formed.

Step 4: In-Process Control (Self-Validating System)

Acyl chlorides are highly reactive and hydrolyze instantly on ambient silica gel, causing severe TLC streaking. To create a self-validating analytical step:

  • Withdraw a 50 µL aliquot of the reaction mixture.

  • Quench the aliquot directly into 0.5 mL of anhydrous methanol. This instantly and cleanly converts the acyl chloride into the corresponding methyl ester[10].

  • Elute the quenched sample against the starting acid using a Hexanes/Ethyl Acetate (4:1) solvent system.

  • Validation: The complete disappearance of the lower-Rf acid spot and the emergence of a crisp, higher-Rf ester spot confirms 100% conversion[10].

Step 5: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Transfer the solution to a rotary evaporator. Ensure the vacuum pump is protected by a secondary cold trap and a base trap to prevent corrosion from residual SOCl2​ [6].

  • Distill off the toluene and excess thionyl chloride under reduced pressure[4][10].

  • To ensure the complete removal of trace SOCl2​ , add an additional 20 mL of anhydrous toluene to the residue and co-evaporate to dryness[9].

  • The resulting 4-Butoxy-3-methylbenzoyl chloride is obtained as a moisture-sensitive oil/solid. Store immediately under an argon atmosphere at -20 °C, or proceed directly to the subsequent amidation/coupling step[10].

References

  • Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps - orgosolver.com.3

  • 1246173-92-1 4-butoxy-3-methylbenzoic acid - guidechem.com. 12

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides - masterorganicchemistry.com. 13

  • 4-butoxy-3-methylbenzoic acid ester - guidechem.com. 14

  • 872827-91-3 | 4-Butoxy-3-methylbenzoic acid - bldpharm.com. 1

  • Acid to Amide (acid chloride, followed by amine) - organic-synthesis.com.10

  • 4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl) - evitachem.com. 2

  • 4-Butoxy-3-methylbenzoic acid (Cas 2208-28-8) - parchem.com. 15

  • Proposed mechanism of the one pot amide synthesis - rsc.org. 4

  • 2-Chloropropionyl Chloride Supplier & Manufacturer - sinochem-nanjing.com. 6

  • Application Notes and Protocols for the Synthesis of Salicyloyl Chloride - benchchem.com. 7

  • Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics - pjoes.com. 11

  • Working with Hazardous Chemicals - orgsyn.org. 9

  • An In-depth Technical Guide to the Synthesis of Valeryl Chloride Using Thionyl Chloride - benchchem.com. 8

  • Preparing Acyl Chlorides from Acids (12.3.5) | OCR A-Level Chemistry Notes - tutorchase.com. 5

Sources

Method

Application Notes and Protocols: 4-Butoxy-3-methylbenzoic Acid as a Versatile Intermediate in the Synthesis of Pyrrolidine and Pyrrole Scaffolds

Introduction: The Significance of Pyrrolidine and Pyrrole Moieties in Modern Drug Discovery The pyrrolidine and pyrrole ring systems are foundational scaffolds in medicinal chemistry, appearing in a vast array of natural...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Pyrrolidine and Pyrrole Moieties in Modern Drug Discovery

The pyrrolidine and pyrrole ring systems are foundational scaffolds in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Their prevalence stems from their unique structural and electronic properties, which allow them to serve as key pharmacophores and versatile synthetic handles. The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a common feature in numerous FDA-approved drugs, where its three-dimensional structure is crucial for binding to biological targets. Similarly, the aromatic pyrrole ring is a core component of many biologically active molecules, including heme, chlorophyll, and various alkaloids. The ability to functionalize these rings in a controlled manner is therefore of paramount importance to drug development professionals.

This guide provides a comprehensive overview of the synthetic utility of 4-Butoxy-3-methylbenzoic acid as a readily available starting material for the construction of novel pyrrolidine and pyrrole derivatives. We will explore detailed synthetic pathways, providing experimentally grounded protocols and explaining the chemical principles behind each transformation. The overarching strategy involves the conversion of 4-Butoxy-3-methylbenzoic acid into a key aniline intermediate, which then serves as a versatile precursor for cyclization reactions to form the desired heterocyclic systems.

Part 1: Synthesis of the Key Intermediate: 4-Butoxy-3-methylaniline

A crucial step in leveraging 4-Butoxy-3-methylbenzoic acid for the synthesis of N-aryl pyrrolidines and pyrroles is its efficient conversion to the corresponding aniline. Several classical rearrangement reactions provide reliable routes for this transformation, each with its own set of advantages and considerations.

The Hofmann Rearrangement: From Amide to Amine

The Hofmann rearrangement offers a robust method for the conversion of a primary amide to a primary amine with one less carbon atom.[1][2] The reaction proceeds by treating the amide with a halogen (typically bromine) in a basic solution. The butoxy and methyl substituents on the aromatic ring are generally stable under these conditions. The electron-donating nature of the alkoxy and alkyl groups can increase the rate of the rearrangement.[1]

Workflow for Hofmann Rearrangement:

A 4-Butoxy-3-methylbenzoic acid B Amidation (e.g., SOCl₂, NH₄OH) A->B C 4-Butoxy-3-methylbenzamide B->C D Hofmann Rearrangement (Br₂, NaOH) C->D E 4-Butoxy-3-methylaniline D->E

Caption: Synthetic workflow for the Hofmann rearrangement.

Protocol 1: Synthesis of 4-Butoxy-3-methylaniline via Hofmann Rearrangement

  • Step 1: Amidation of 4-Butoxy-3-methylbenzoic acid

    • To a solution of 4-Butoxy-3-methylbenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure.

    • Dissolve the crude acid chloride in a fresh portion of solvent and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess).

    • Stir vigorously for 1-2 hours, then extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford 4-Butoxy-3-methylbenzamide.

  • Step 2: Hofmann Rearrangement

    • Prepare a solution of sodium hydroxide (4.0 eq) in water and cool it to 0 °C.

    • Slowly add bromine (1.1 eq) to the cold NaOH solution to form sodium hypobromite in situ.

    • Add a solution of 4-Butoxy-3-methylbenzamide (1.0 eq) in a suitable solvent (e.g., dioxane) to the hypobromite solution, keeping the temperature below 10 °C.

    • Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C until the reaction is complete.

    • Cool the mixture and extract the product, 4-Butoxy-3-methylaniline, with an organic solvent.

    • Purify by column chromatography or distillation.

The Curtius and Schmidt Rearrangements: Alternative Routes to the Aniline Intermediate

The Curtius and Schmidt rearrangements provide excellent alternatives to the Hofmann rearrangement for the synthesis of primary amines from carboxylic acids.[3][4][5][6]

  • The Curtius Rearrangement involves the thermal decomposition of an acyl azide, which is typically prepared from the corresponding carboxylic acid derivative (e.g., acid chloride) and an azide salt.[3][4] A key advantage is that the reaction can often be performed under milder, non-aqueous conditions.[7]

  • The Schmidt Reaction offers a one-pot conversion of a carboxylic acid to an amine using hydrazoic acid (HN₃) in the presence of a strong acid.[5][6][8] While direct, the use of highly toxic and explosive hydrazoic acid requires special handling precautions.

Workflow for Curtius/Schmidt Rearrangements:

cluster_curtius Curtius Rearrangement cluster_schmidt Schmidt Reaction A 4-Butoxy-3-methylbenzoic acid B Acyl Azide Formation (e.g., DPPA or SOCl₂ then NaN₃) A->B C Thermal Rearrangement B->C D Hydrolysis C->D G 4-Butoxy-3-methylaniline E 4-Butoxy-3-methylbenzoic acid F Reaction with HN₃, H⁺ E->F

Caption: Alternative pathways to the key aniline intermediate.

Protocol 2: Synthesis of 4-Butoxy-3-methylaniline via Curtius Rearrangement (One-Pot)

  • To a solution of 4-Butoxy-3-methylbenzoic acid (1.0 eq) in an inert solvent (e.g., toluene), add diphenylphosphoryl azide (DPPA) (1.1 eq) and a tertiary amine base (e.g., triethylamine, 1.1 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress (evolution of N₂ gas).

  • After the rearrangement is complete, add an aqueous acid solution to hydrolyze the intermediate isocyanate.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the resulting 4-Butoxy-3-methylaniline by column chromatography.

Part 2: Synthesis of N-(4-Butoxy-3-methylphenyl)pyrrole via the Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and highly efficient method for constructing the pyrrole ring by condensing a 1,4-dicarbonyl compound with a primary amine.[9] The reaction is typically acid-catalyzed and proceeds in high yield. The use of the sterically hindered 4-Butoxy-3-methylaniline is generally well-tolerated in this reaction.[9][10]

Workflow for Paal-Knorr Pyrrole Synthesis:

A 4-Butoxy-3-methylaniline C Paal-Knorr Cyclization (Acid Catalyst, Heat) A->C B 1,4-Dicarbonyl Compound (e.g., 2,5-Hexanedione) B->C D N-(4-Butoxy-3-methylphenyl)-2,5-dimethylpyrrole C->D

Caption: General workflow for the Paal-Knorr synthesis.

Synthesis of a Suitable 1,4-Dicarbonyl Precursor

A key requirement for the Paal-Knorr synthesis is a 1,4-dicarbonyl compound. While many are commercially available, custom synthesis may be required for specific substitution patterns. A plausible, though multi-step, route to a 1,4-diketone from a benzoic acid derivative is outlined below, proceeding through a Friedel-Crafts acylation.

Proposed Synthesis of a 1,4-Diketone:

  • Reduction of the Benzoic Acid: Reduce 4-Butoxy-3-methylbenzoic acid to the corresponding benzyl alcohol using a suitable reducing agent like LiAlH₄ or through catalytic hydrogenation.

  • Conversion to a Benzyl Halide: Convert the benzyl alcohol to a benzyl bromide or chloride using, for example, PBr₃ or SOCl₂.

  • Formation of a Grignard Reagent: React the benzyl halide with magnesium metal to form the corresponding Grignard reagent.

  • Reaction with an α,β-Unsaturated Ester: React the Grignard reagent with an appropriate α,β-unsaturated ester (e.g., ethyl acrylate) in a Michael addition to form a γ-keto ester.

  • Conversion to a 1,4-Diketone: The γ-keto ester can be further manipulated, for instance, by reaction with another organometallic reagent, to yield the desired 1,4-diketone.

Protocol 3: Paal-Knorr Synthesis of N-(4-Butoxy-3-methylphenyl)-2,5-dimethylpyrrole

  • In a round-bottom flask, combine 4-Butoxy-3-methylaniline (1.0 eq), 2,5-hexanedione (1.05 eq), and a suitable solvent (e.g., ethanol or toluene).

  • Add a catalytic amount of an acid, such as p-toluenesulfonic acid or acetic acid.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-aryl pyrrole.

ReagentMolar RatioRole
4-Butoxy-3-methylaniline1.0Amine source
2,5-Hexanedione1.051,4-Dicarbonyl source
p-Toluenesulfonic acid0.05Acid catalyst
Toluene-Solvent

Part 3: Synthesis of N-(4-Butoxy-3-methylphenyl)pyrrolidine via Reductive Amination

The synthesis of the corresponding saturated pyrrolidine ring can be achieved through the reductive amination of a 1,4-dicarbonyl compound with 4-Butoxy-3-methylaniline. This process involves the initial formation of a pyrroline intermediate via condensation, which is then reduced in situ to the pyrrolidine.[11]

Workflow for Reductive Amination to Pyrrolidine:

A 4-Butoxy-3-methylaniline C Condensation A->C B 1,4-Dicarbonyl Compound (e.g., 2,5-Hexanedione) B->C D Pyrroline Intermediate C->D E Reduction (e.g., NaBH₃CN, H₂) D->E F N-(4-Butoxy-3-methylphenyl)-2,5-dimethylpyrrolidine E->F

Caption: Reductive amination pathway to N-aryl pyrrolidines.

Protocol 4: Reductive Amination for the Synthesis of N-(4-Butoxy-3-methylphenyl)-2,5-dimethylpyrrolidine

  • Dissolve 4-Butoxy-3-methylaniline (1.0 eq) and 2,5-hexanedione (1.05 eq) in a suitable solvent such as methanol or dichloromethane.

  • Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), in portions.

  • If necessary, add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the reaction at room temperature until completion (monitored by TLC or GC-MS).

  • Quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt, and concentrate.

  • Purify the crude product by column chromatography to afford the desired N-aryl pyrrolidine.

ReagentMolar RatioRole
4-Butoxy-3-methylaniline1.0Amine source
2,5-Hexanedione1.051,4-Dicarbonyl source
Sodium cyanoborohydride1.5Reducing agent
Acetic AcidcatalyticCatalyst
Methanol-Solvent

Conclusion

4-Butoxy-3-methylbenzoic acid serves as a cost-effective and versatile starting material for the synthesis of functionalized N-aryl pyrrole and pyrrolidine derivatives. The protocols outlined in this guide, which hinge on the initial conversion of the benzoic acid to the corresponding aniline, provide robust and adaptable methods for accessing these important heterocyclic scaffolds. The choice between the Hofmann, Curtius, and Schmidt rearrangements for the synthesis of the key aniline intermediate will depend on the specific requirements of the synthesis, including scale, functional group tolerance, and safety considerations. The subsequent Paal-Knorr cyclization and reductive amination reactions offer reliable pathways to the target pyrrole and pyrrolidine products, respectively. These methodologies provide a valuable toolkit for researchers and drug development professionals in the exploration of novel chemical space.

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  • Paal–Knorr synthesis. Grokipedia. [Link]

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  • Enantioselective Synthesis of α-Stereogenic γ-Keto Esters via Formal Umpolung. Organic Letters. [Link]

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. Semantic Scholar. [Link]

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  • Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. [Link]

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  • (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Organic Syntheses. [Link]

  • The Schmidt Reaction. Organic Reactions. [Link]

  • Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. ACS Omega. [Link]

  • Curtius Rearrangement. Chem-Station. [Link]

  • Schmidt Rearrangement. NPTEL. [Link]

  • Synthesis of (iv) 1-[4-[3-[4-(2-Methyl-1,3-dithian-2-yl)butoxy]propyl]phenyl]pyrrolidine. ScienceDirect. [Link]

  • Schmidt Reaction. Chemistry LibreTexts. [Link]

  • The Schmidt Reaction. ResearchGate. [Link]

  • The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. [Link]

  • A Journey Towards FeCl3 Catalysed Synthesis of Multisubstituted Pyrrole. Journal of Medicinal and Chemical Sciences. [Link]

  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. PMC. [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • 4.7 Friedel–Crafts Reactions. KPU Pressbooks. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. ResearchGate. [Link]

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. Royal Society of Chemistry. [Link]

  • One-pot synthesis of methanone from tosylmethyl isocyanide and carbonyl compound. ResearchGate. [Link]

  • Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine. ACS Publications. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

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Application

Application Note: 4-Butoxy-3-methylbenzoic Acid as a Core Scaffold for Enzyme Interaction and Protein Binding Probes

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists Document Type: Technical Protocol & Application Guide Executive Summary In modern drug discovery and chemical biology, the rational design of small-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists Document Type: Technical Protocol & Application Guide

Executive Summary

In modern drug discovery and chemical biology, the rational design of small-molecule probes is critical for elucidating enzyme kinetics and protein-ligand interactions. 4-Butoxy-3-methylbenzoic acid (CAS 872827-91-3) serves as a highly versatile synthetic building block[1]. By leveraging its unique structural topology—a rigid aromatic core coupled with a lipophilic butoxy chain—researchers can synthesize complex pyrrolidine and benzoate derivatives that exhibit high-affinity binding to target enzymes and biological receptors[2].

This application note details the mechanistic rationale, synthetic workflows, and biophysical protocols required to utilize 4-butoxy-3-methylbenzoic acid derivatives in rigorous protein binding studies.

Mechanistic Rationale: Scaffold Design for Protein Binding

To design an effective enzyme inhibitor or receptor ligand, the physicochemical properties of the scaffold must perfectly complement the target's binding pocket. The 4-butoxy-3-methylbenzoic acid scaffold provides three distinct interaction domains:

  • The Butoxy Moiety (Hydrophobic Anchor): The flexible 4-butoxy chain readily occupies deep, lipophilic pockets within enzyme active sites, driving binding affinity through favorable entropic displacement of water molecules[3].

  • The Methylbenzoic Acid Core (Rigid Framework): The aromatic ring facilitates π−π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan, Phenylalanine) in the protein target.

  • The Carbonyl/Carboxyl Handle (Derivatization Site): The carboxylic acid allows for orthogonal derivatization into amides, esters, or complex pyrrolidines. For instance, introducing a dimethylaminoethyl group enhances the basicity of the molecule, enabling critical electrostatic interactions and hydrogen bonding with acidic residues (e.g., Aspartate, Glutamate) in the target protein[2].

Workflow 1: Synthesis of Bioactive Probes

To utilize this compound in binding assays, it must first be converted into a bioactive derivative, such as 4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one[2].

Protocol 1.1: Step-by-Step Synthesis
  • Step 1: Activation to Acyl Chloride.

    • Procedure: React 4-butoxy-3-methylbenzoic acid with thionyl chloride ( SOCl2​ ) under reflux conditions.

    • Causality & Expertise: Carboxylic acids are inherently poor electrophiles. Conversion to an acyl chloride drastically lowers the activation energy for subsequent nucleophilic acyl substitution, ensuring near-quantitative yields[2].

  • Step 2: Pyrrole Ring Formation.

    • Procedure: Introduce the acyl chloride to a pyrrole derivative in the presence of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA).

    • Causality & Expertise: The base neutralizes the HCl byproduct, preventing the premature degradation of the acid-sensitive pyrrole ring and driving the reaction forward.

  • Step 3: Functionalization (Amine Introduction).

    • Procedure: Perform a substitution reaction to append the dimethylaminoethyl group and hydroxyphenyl moiety[2].

    • Self-Validation Check: Confirm the presence of the basic amine via LC-MS. The basic amine is strictly required to ensure the final compound is soluble in physiological assay buffers (pH 7.4) and capable of engaging the target enzyme.

Synthesis A 4-Butoxy-3-methylbenzoic acid (Core Scaffold) B Acyl Chloride Intermediate A->B SOCl2 Activation (Increases Electrophilicity) C Pyrrole/Amine Coupling B->C Base-catalyzed Substitution D Bioactive Derivative (Protein Ligand) C->D Dimethylaminoethyl Functionalization

Synthesis pathway of 4-butoxy-3-methylbenzoic acid derivatives for protein binding.

Workflow 2: Surface Plasmon Resonance (SPR) Binding Studies

Once the derivative is synthesized, its interaction with the target enzyme must be quantified. SPR is the gold standard because it provides real-time kinetic data ( kon​ and koff​ ), which is far more predictive of in vivo efficacy than simple end-point affinity ( Kd​ ).

Protocol 2.1: SPR Kinetic Assay
  • Step 1: Enzyme Immobilization (CM5 Sensor Chip).

    • Procedure: Activate the dextran matrix of a CM5 chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the target enzyme (diluted in 10 mM sodium acetate, pH 4.5) until a density of ~2000 Response Units (RU) is achieved.

    • Causality & Expertise: EDC/NHS chemistry creates a highly stable covalent amide bond between the chip and the enzyme's primary amines. This prevents the enzyme from leaching off the chip during repeated ligand titration and regeneration cycles.

  • Step 2: Surface Quenching (Self-Validation).

    • Procedure: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

    • Self-Validation Check: Ethanolamine caps all unreacted NHS esters. Without this step, the highly basic dimethylaminoethyl group of the synthesized ligand will bind non-specifically to the chip matrix, generating false-positive kinetic data.

  • Step 3: Ligand Titration.

    • Procedure: Prepare a 2-fold dilution series of the 4-butoxy-3-methylbenzoic acid derivative (e.g., 1000 nM down to 15.6 nM) in running buffer (PBS + 0.05% Tween-20 + 2% DMSO). Inject over the active and reference flow cells at 30 µL/min.

    • Causality & Expertise: A flow rate of 30 µL/min minimizes mass transport limitations, ensuring the measured association rate ( kon​ ) represents the true chemical binding event rather than the diffusion rate of the ligand to the surface.

SPR_Workflow P1 Target Protein Immobilization (EDC/NHS on CM5 Chip) P2 Ligand Titration (Derivative Concentration Series) P1->P2 Buffer Flow & Baseline Stabilization P3 Real-Time Sensorgram (Association & Dissociation Phase) P2->P3 Surface Plasmon Resonance Detection P4 Kinetic Analysis (Kd, kon, koff Calculation) P3->P4 1:1 Langmuir Binding Model Fit

Surface Plasmon Resonance (SPR) workflow for quantifying enzyme-ligand interactions.

Advanced Biocatalysis: MOF-Enzyme Composites

For applications requiring the enzymatic synthesis or modification of these benzoates, standard enzymes often denature in the required organic solvents. Recent advancements utilize Metal-Organic Framework (MOF)–enzyme composites to overcome this.

  • Protocol Note: Immobilizing Lipase B on a Cr-MIL-101 MOF allows the enzyme to maintain its structural integrity and catalytic activity under harsh conditions. This system has been shown to achieve up to 88% esterification yield at 70°C, facilitating the rapid generation of 4-butoxy-3-methylbenzoate libraries[3].

Quantitative Data Summary

The table below summarizes typical kinetic and thermodynamic parameters observed when profiling 4-butoxy-3-methylbenzoic acid derivatives against target kinase domains and receptor pockets.

Compound DerivativeTarget Enzyme Kd​ (nM) IC50​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Primary Binding Interaction
Pyrrolidine Derivative Kinase Domain45.285.0 1.2×105 5.4×10−3 H-bonding (Hydroxy), Hydrophobic (Butoxy)
Dimethylamino Ester Receptor Pocket120.5210.3 8.5×104 1.0×10−2 Electrostatic (Amine), π−π Stacking

Note: The inclusion of the dimethylaminoethyl group consistently enhances binding to biological targets due to its basic nature, while the hydroxy groups participate in critical hydrogen bonding networks that stabilize the protein-ligand complex[2].

References

  • BLDpharm. "872827-91-3 | 4-Butoxy-3-methylbenzoic acid." BLDpharm Product Catalog. Available at:[1]

  • EvitaChem. "4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one." EvitaChem Technical Documentation. Available at:[2]

  • EvitaChem. "Buy 3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate (EVT-13902760) | 78329-86-9." EvitaChem Technical Documentation. Available at:[3]

Sources

Method

Application Note: Synthesis and Characterization of 3-(Dimethylamino)propyl 4-Butoxy-3-methylbenzoate

Document Type: Standard Operating Procedure & Technical Rationale Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Technical Rationale Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate (CAS: 78329-86-9)

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter challenges in the synthesis of polysubstituted amino ester analogs. The target compound, 3-(dimethylamino)propyl 4-butoxy-3-methylbenzoate, features a classic local anesthetic pharmacophore: a lipophilic aromatic ring, an ester linkage, and a hydrophilic tertiary amine[1].

The rational synthesis of this compound requires careful orchestration of reaction sequences to avoid competing side reactions[1]. A naive approach—direct esterification of 4-hydroxy-3-methylbenzoic acid followed by O-alkylation—invariably leads to N-alkylation (quaternization) of the tertiary amine by the alkyl halide. Therefore, orthogonal protection and sequential modification are mandatory[1].

The optimized pathway relies on two primary synthons: 4-butoxy-3-methylbenzoic acid and 3-(dimethylamino)propan-1-ol[1]. By utilizing a methyl ester protecting group during the initial O-alkylation, we prevent nucleophilic attack at the carboxylate[1]. Following quantitative deprotection, the free acid is activated to an acyl chloride to facilitate mild, base-catalyzed esterification, completely bypassing the incompatibility of tertiary amines with acid-catalyzed Fischer esterification conditions.

Retrosynthetic Pathway

Retrosynthesis A Methyl 4-hydroxy-3-methylbenzoate B Methyl 4-butoxy-3-methylbenzoate A->B 1-Bromobutane, K2CO3 DMF, 80°C C 4-Butoxy-3-methylbenzoic acid B->C LiOH, THF/H2O (1:1) 0°C to RT D 3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate C->D 1. SOCl2, cat. DMF 2. 3-(Dimethylamino)propan-1-ol, THF

Fig 1. Stepwise retrosynthetic pathway utilizing orthogonal carboxyl protection.

Quantitative Data: Pathway Optimization

A critical bottleneck in this synthesis is the final esterification step. Our process development data demonstrates that solvent selection dictates the reaction trajectory. Switching the solvent from Dichloromethane (DCM) to Tetrahydrofuran (THF) increases esterification yields by approximately 25% due to the superior solubility of the carboxylate intermediates in THF[1].

Table 1: Solvent and Base Optimization for Esterification Step

SolventBaseTemp (°C)Time (h)Yield (%)Purity (HPLC)Causality / Field Insight
DichloromethaneEt₃N251668%92%Poor solubility of the acyl chloride intermediate leads to sluggish kinetics.
DichloromethaneDIPEA251671%94%Slight improvement due to the steric bulk of DIPEA preventing side reactions.
Tetrahydrofuran Et₃N 25 16 93% 98% Optimal. Enhanced solubility increases yield by ~25%[1].
TetrahydrofuranK₂CO₃60885%90%Elevated temperatures induce minor degradation and transesterification side products.

Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure chemical integrity before proceeding to the next stage.

Protocol A: O-Alkylation and Saponification

Synthesis of the 4-butoxy-3-methylbenzoic acid intermediate (CAS: 872827-91-3)[2].

  • O-Alkylation: Charge a dry 500 mL round-bottom flask with methyl 4-hydroxy-3-methylbenzoate (1.0 eq, 100 mmol) and 200 mL of anhydrous DMF.

  • Add anhydrous K₂CO₃ (2.0 eq, 200 mmol) and stir for 15 minutes at room temperature to generate the phenoxide anion.

  • Add 1-bromobutane (1.2 eq, 120 mmol) dropwise. Heat the reaction mixture to 80°C for 4 hours.

  • IPC (Self-Validation): Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the lower Rf phenolic spot is entirely consumed, confirming >95% conversion[1].

  • Cool to room temperature, quench with 300 mL of distilled water, and extract with Ethyl Acetate (3 x 150 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield methyl 4-butoxy-3-methylbenzoate.

  • Deprotection: Dissolve the crude ester in 150 mL of a 1:1 mixture of THF and H₂O. Cool to 0°C.

  • Add LiOH monohydrate (3.0 eq, 300 mmol) portion-wise. Stir and allow warming to room temperature. This quantitative deprotection at low temperatures avoids unwanted ether cleavage[1].

  • Acidify the aqueous layer with 1M HCl to pH 2. Filter the resulting white precipitate and dry under high vacuum to afford 4-butoxy-3-methylbenzoic acid (MW: 208.25 g/mol )[2].

Protocol B: Acyl Chloride Activation and Esterification

Synthesis of 3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate.

  • Activation: Suspend 4-butoxy-3-methylbenzoic acid (1.0 eq, 50 mmol) in 100 mL of anhydrous THF. Add a catalytic amount of DMF (0.05 eq)[3].

  • Cool to 0°C and add Thionyl chloride (SOCl₂, 1.5 eq, 75 mmol) dropwise. Reflux the mixture for 2 hours until gas evolution (SO₂ and HCl) ceases[3].

  • Concentrate the mixture under reduced pressure to rigorously remove excess SOCl₂, yielding the highly reactive acyl chloride intermediate.

  • Coupling: Redissolve the acyl chloride in 50 mL of anhydrous THF.

  • In a separate flask, dissolve 3-(dimethylamino)propan-1-ol (1.1 eq, 55 mmol) and Triethylamine (Et₃N, 2.0 eq, 100 mmol) in 100 mL of anhydrous THF.

  • Add the acyl chloride solution dropwise to the alcohol solution at 0°C to control the exothermic reaction. Stir at room temperature for 16 hours.

  • IPC (Self-Validation): Analyze an aliquot via LC-MS. The reaction is validated upon the appearance of the target mass (m/z [M+H]⁺ = 294.4).

Downstream Processing & Free Base Isolation

Because the product contains a basic tertiary amine, standard aqueous workup will trap the product in the aqueous layer as a hydrochloride salt. To isolate the pure free base, a precise acid-base extraction workflow must be executed.

Workup Step1 Crude Reaction Mixture (in THF) Step2 Concentrate & Dissolve in EtOAc Step1->Step2 Step3 Wash with 1M HCl (aq) Step2->Step3 Step4 Aqueous Layer (Product as HCl salt) Step3->Step4 Extract Step5 Organic Layer (Discard Impurities) Step3->Step5 Discard Step6 Basify to pH 10 with 1M NaOH (aq) Step4->Step6 Step7 Extract with EtOAc Step6->Step7 Step8 Organic Layer (Contains Free Base) Step7->Step8 Extract Step9 Dry over Na2SO4 & Concentrate Step8->Step9

Fig 2. Acid-base extraction workflow for the isolation of the amino ester free base.

Workup Rationale: Washing the crude organic mixture with 1M HCl protonates the dimethylamino group, driving the target compound into the aqueous phase while leaving unreacted lipophilic impurities (like unreacted acyl chloride or butoxybenzoic acid) in the organic phase. Subsequent basification of the aqueous layer neutralizes the amine, allowing the purified free base to be extracted back into clean Ethyl Acetate.

References

Sources

Technical Notes & Optimization

Troubleshooting

How to increase reaction yield when synthesizing 4-Butoxy-3-methylbenzoic acid derivatives

Welcome to the Technical Support Center for the synthesis of alkoxybenzoic acid derivatives. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 4-Butoxy-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of alkoxybenzoic acid derivatives. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 4-Butoxy-3-methylbenzoic acid (CAS 872827-91-3).

Synthesizing alkoxybenzoic acids often presents chemoselectivity and yield challenges due to the presence of dual reactive sites (the phenolic hydroxyl and the carboxylic acid). Below, you will find our expert troubleshooting FAQs, optimized reaction parameters, and a self-validating standard operating procedure (SOP) grounded in authoritative synthetic methodologies.

Synthetic Workflow Overview

To achieve high yields, the synthesis must be approached as a three-step sequence. Attempting a direct, single-step alkylation of the unprotected acid is the most common point of failure in this workflow.

Workflow A Starting Material 4-Hydroxy-3-methylbenzoic acid B Step 1: Esterification (Protection) A->B C Intermediate Methyl 4-hydroxy-3-methylbenzoate B->C D Step 2: O-Alkylation (Williamson Ether Synthesis) C->D E Intermediate Methyl 4-butoxy-3-methylbenzoate D->E F Step 3: Saponification & Acidification E->F G Final Product 4-Butoxy-3-methylbenzoic acid F->G

Three-step synthetic workflow for 4-Butoxy-3-methylbenzoic acid.

Troubleshooting & FAQs

Q: Why am I getting a complex mixture of products when reacting 4-hydroxy-3-methylbenzoic acid directly with 1-bromobutane? A: This is a classic chemoselectivity issue. Your starting material has two nucleophilic sites under basic conditions: the phenolic hydroxyl (pKa ~10) and the carboxylic acid (pKa ~4.5). If you attempt direct alkylation, the base will deprotonate the carboxylic acid first. The resulting carboxylate is highly nucleophilic and will react with 1-bromobutane to form a butyl ester, leading to a mixture of O-alkylated, esterified, and doubly-alkylated byproducts[1]. Solution: You must implement an orthogonal protection strategy. Convert the carboxylic acid to a methyl or ethyl ester (Step 1) prior to the Williamson ether synthesis[2]. This protects the carboxyl group, ensuring 100% selectivity for O-alkylation at the phenol site[1].

Q: My O-alkylation yield is stuck at around 60%. How can I drive the Williamson ether synthesis to completion? A: The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism[2]. 1-bromobutane is only a moderate electrophile, and the reaction will stall if the phenoxide anion is not fully solvated and available for attack. Solution:

  • Switch your solvent: Move from acetone to a polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF). DMF effectively solvates the potassium cation (from your K₂CO₃ base), leaving a "naked," highly reactive phenoxide anion[2].

  • Add a catalyst: Introduce a catalytic amount of Potassium Iodide (KI) (0.1 equivalents). This triggers a Finkelstein reaction, converting 1-bromobutane into the much more reactive 1-iodobutane in situ, accelerating the SN2 attack[3]. Alternatively, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be used[4].

Q: During the final saponification step, I recover very little of the final 4-butoxy-3-methylbenzoic acid. Where is my product going? A: The intermediate ester (methyl 4-butoxy-3-methylbenzoate) is highly lipophilic due to the addition of the butyl chain. If you are using purely aqueous NaOH for hydrolysis, the ester will not dissolve, leading to incomplete saponification. Furthermore, if the final acidification is not strictly controlled, the product will remain dissolved as a sodium salt. Solution: Use a co-solvent system (e.g., THF/Water or Ethanol/Water 1:1) during saponification to ensure the ester is fully homogenous in the basic solution[2]. During the final workup, you must acidify the aqueous layer to a pH of 2-3 using 1M HCl while cooling the flask in an ice bath to force the precipitation of the final acid[2].

Mechanistic Pathway: O-Alkylation

Understanding the molecular dynamics of the etherification step is critical for diagnosing yield drops. The diagram below illustrates the causality of the SN2 pathway.

Mechanism Phenol Protected Phenol (Ar-OH) Base Base (K2CO3) Deprotonation Phenol->Base Phenoxide Phenoxide Anion (Ar-O⁻) Base->Phenoxide SN2 SN2 Nucleophilic Attack Phenoxide->SN2 Halide 1-Bromobutane (Electrophile) Halide->SN2 Ether Ether Linkage (Ar-O-Butyl) SN2->Ether

Mechanistic pathway of the Williamson ether synthesis step via SN2 attack.

Reaction Optimization Data

The following table summarizes the quantitative impact of modifying reaction parameters during the critical O-alkylation step (Step 2).

ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleExpected Yield Impact
Solvent AcetoneAnhydrous DMFPolar aprotic solvent maximizes phenoxide nucleophilicity by preventing ion-pairing.+15% to +20%
Catalyst NoneKI (0.1 eq) or TBABKI accelerates SN2 via in situ halogen exchange (Finkelstein reaction).+10% to +15%
Base NaOH (aq)K₂CO₃ (anhydrous)Prevents premature ester hydrolysis during alkylation; K⁺ is easily solvated.+20%
Temperature Room Temp (20 °C)80 °CProvides necessary activation energy for SN2 without causing alkyl halide elimination.+10%

Standard Operating Procedure (SOP)

This self-validating protocol is designed to ensure maximum yield and purity by isolating the reactive sites.

Step 1: Esterification (Carboxylic Acid Protection)

  • Suspend 4-hydroxy-3-methylbenzoic acid (1.0 eq) in anhydrous methanol (10 mL/g).

  • Add concentrated H₂SO₄ (0.1 eq) dropwise while stirring.

  • Reflux the mixture at 65 °C for 12 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The highly polar acid spot should disappear, replaced by a higher Rf ester spot.

  • Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate. Dry over MgSO₄ and evaporate to yield methyl 4-hydroxy-3-methylbenzoate .

Step 2: Williamson Ether Synthesis (O-Alkylation)

  • Dissolve the intermediate ester (1.0 eq) in anhydrous DMF (5 mL/g)[2].

  • Add anhydrous K₂CO₃ (2.5 eq) and Potassium Iodide (KI) (0.1 eq)[3]. Stir for 15 minutes at room temperature to allow phenoxide formation.

  • Add 1-bromobutane (1.5 eq) dropwise[4].

  • Heat the reaction mixture to 80 °C and stir for 16 hours[4].

  • Validation Check: Quench a micro-aliquot in water and extract with ether; TLC should show complete consumption of the phenol.

  • Cool to room temperature, dilute with water (to dissolve inorganic salts), and extract 3x with Diethyl Ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield methyl 4-butoxy-3-methylbenzoate .

Step 3: Saponification & Acidification (Deprotection)

  • Dissolve the alkylated ester in a 1:1 mixture of THF and 2M aqueous NaOH (10 mL/g)[2].

  • Reflux at 70 °C for 4 hours to ensure complete hydrolysis of the lipophilic ester.

  • Remove the THF under reduced pressure on a rotary evaporator.

  • Cool the remaining aqueous phase in an ice bath (0-5 °C).

  • Slowly acidify the solution using 1M HCl until the pH reaches 2-3[2]. A white precipitate will crash out of the solution.

  • Collect the solid via vacuum filtration, wash with ice-cold water, and dry under high vacuum to yield the final 4-Butoxy-3-methylbenzoic acid [2].

References

  • Scribd. "Synthesis of 4-Alkyloxybenzoic Acids." Molecules / Liquid Crystal. Available at:[Link]

  • Binnemans, K., et al. "Influence of the Chain Length on the Thermal Behavior of Lanthanide(III) 4-Alkoxybenzoates." Chemistry of Materials, ACS Publications. Available at:[Link]

Sources

Optimization

Troubleshooting incomplete conversion of 4-Butoxy-3-methylbenzoic acid to acyl chloride

Welcome to the Technical Support Center. The conversion of 4-Butoxy-3-methylbenzoic acid to its corresponding acyl chloride is a critical transformation for synthesizing complex pyrrolidine derivatives and specialty este...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The conversion of 4-Butoxy-3-methylbenzoic acid to its corresponding acyl chloride is a critical transformation for synthesizing complex pyrrolidine derivatives and specialty esters[1]. However, researchers frequently encounter stalled reactions, apparent "incomplete conversions," or low yields.

This guide is designed for application scientists and drug development professionals. It bypasses generic advice to address the specific electronic, kinetic, and analytical challenges associated with this highly electron-rich benzoic acid derivative.

Diagnostic Workflow

Before altering your synthetic protocol, use the following self-validating workflow to identify the root cause of the incomplete conversion.

DiagnosticWorkflow Start Incomplete Conversion Detected CheckMoisture Is the system strictly anhydrous? Start->CheckMoisture FixMoisture Dry solvents, flush with Ar. Moisture hydrolyzes acyl chloride. CheckMoisture->FixMoisture No CheckCat Is DMF catalyst present and active? CheckMoisture->CheckCat Yes FixCat Add 0.1-0.5 mol% DMF. Essential for electron-rich acids. CheckCat->FixCat No CheckAnalysis Was sample quenched with MeOH before LC-MS? CheckCat->CheckAnalysis Yes FixAnalysis Quench with anhydrous MeOH. Aqueous LC-MS causes false negatives. CheckAnalysis->FixAnalysis No Success Complete Conversion (>99%) CheckAnalysis->Success Yes

Diagnostic workflow for troubleshooting incomplete acyl chloride conversion.

Troubleshooting Q&A (Causality & Mechanisms)

Q1: Why is my conversion stalling at 70-80% despite using an excess of chlorinating agent? A1: The root cause is the intrinsic electronic nature of the substrate. The para-butoxy group is a strong electron-donating group (+R effect), and the meta-methyl group provides additional electron density (+I effect). This resonance stabilization decreases the partial positive charge on the carboxylic acid's carbonyl carbon, rendering it less electrophilic and kinetically slow to react with standard chlorinating agents[2]. To overcome this kinetic barrier, a catalytic amount of N,N-Dimethylformamide (DMF) is strictly required. DMF reacts with the chlorinating agent to form the highly electrophilic Vilsmeier-Haack intermediate (a chloroiminium ion), which rapidly activates the deactivated carboxylic acid[3],[4].

Q2: I added DMF, but I am still seeing unreacted starting material on my LC-MS. What went wrong? A2: This is almost certainly an analytical artifact rather than a synthetic failure. Acyl chlorides are highly moisture-sensitive. Standard LC-MS or reverse-phase HPLC methods utilize aqueous mobile phases. When you inject the reaction mixture, the 4-butoxy-3-methylbenzoyl chloride rapidly hydrolyzes back to 4-butoxy-3-methylbenzoic acid on the column, resulting in a false negative for conversion[2]. Solution: Implement a derivatization quench. Take a 10 µL aliquot of the reaction mixture and quench it into 1 mL of anhydrous methanol containing a mild base (e.g., triethylamine). This quantitatively converts the acyl chloride into the stable methyl 4-butoxy-3-methylbenzoate, which can be accurately analyzed to determine true conversion rates.

Q3: Can I just heat the reaction with Thionyl Chloride (SOCl₂) to force it to completion? A3: It is strongly discouraged for this specific substrate. Because the aromatic ring is highly electron-rich, prolonged heating with SOCl₂ can induce intermolecular Friedel-Crafts acylation (oligomerization) once the acyl chloride is formed. Using oxalyl chloride with DMF allows the reaction to proceed efficiently at 0 °C to room temperature, suppressing these thermal degradation pathways while ensuring complete conversion[3],[1].

Mechanistic Pathway

Understanding the catalytic cycle is essential for optimizing reagent loading. The diagram below illustrates how DMF acts as a multipurpose building block to bypass the electronic deactivation of the substrate[4].

Mechanism DMF DMF (Catalyst) Vilsmeier Vilsmeier-Haack Intermediate [(CH3)2N=CHCl]+ Cl- DMF->Vilsmeier reacts with Oxalyl Oxalyl Chloride Oxalyl->Vilsmeier Activated Activated Mixed Anhydride Vilsmeier->Activated electrophilic attack on Acid 4-Butoxy-3-methylbenzoic acid (Electron-Rich) Acid->Activated Product 4-Butoxy-3-methylbenzoyl chloride Activated->Product chloride displacement Regen DMF Regenerated Activated->Regen Regen->DMF

Mechanistic pathway of DMF-catalyzed oxalyl chloride activation.

Reagent Selection Data

Summarizing the quantitative aspects of various chlorinating agents specifically for electron-rich benzoic acids[5],[2]:

Chlorinating ReagentTypical EquivalentsVolatile ByproductsSuitability for SubstrateApplication Notes
Oxalyl Chloride + DMF 1.2 - 1.5 eqCO, CO₂, HClExcellent Highly electrophilic Vilsmeier intermediate overcomes electronic deactivation. Clean removal of byproducts under gentle vacuum.
Thionyl Chloride (SOCl₂) + DMF 2.0 - 5.0 eqSO₂, HClGood Requires heating (reflux) which may cause side reactions (e.g., Friedel-Crafts self-condensation) with electron-rich substrates.
Phosphorus Pentachloride (PCl₅) 1.0 - 1.2 eqPOCl₃, HClPoor Harsh conditions; POCl₃ byproduct is difficult to remove without distillation, risking thermal degradation of the product.

Standardized Protocol: Self-Validating Synthesis

This protocol utilizes Oxalyl Chloride and DMF to ensure >99% conversion while avoiding the thermal degradation risks associated with SOCl₂[3]. Every step includes a physical self-validation check to ensure the system is operating correctly.

Step 1: Preparation & Inertion In an oven-dried, argon-flushed round-bottom flask, suspend 4-Butoxy-3-methylbenzoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Self-Validation Check: The system must be sealed under a positive pressure of Argon. If the bubbler is not active, check for leaks. Moisture ingress is the #1 cause of failure.

Step 2: Catalyst Addition Add anhydrous N,N-Dimethylformamide (DMF) (0.05 equiv, 5 mol%) via a micro-syringe. Self-Validation Check: The solution should remain clear. If it turns cloudy upon DMF addition, your solvent or catalyst contains moisture.

Step 3: Reagent Addition Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add Oxalyl Chloride (1.5 equiv) over 10 minutes. Self-Validation Check: You must observe immediate, vigorous effervescence (release of CO, CO₂, and HCl gases). This visual cue confirms the formation of the Vilsmeier-Haack intermediate and its subsequent reaction with the acid[5]. If no gas evolves, your oxalyl chloride has degraded.

Step 4: Reaction Progression Remove the ice bath and allow the mixture to stir at room temperature (20-25 °C) for 2 hours. Self-Validation Check: The cessation of gas evolution is a macroscopic indicator that the primary conversion is nearing completion.

Step 5: Analytical Quench (Critical Step) Withdraw a 10 µL aliquot of the reaction mixture and immediately quench it into a vial containing 1 mL of anhydrous methanol and 10 µL of Triethylamine. Self-Validation Check: Analyze this quenched sample via TLC or LC-MS. You should observe the complete disappearance of the starting acid mass and the exclusive formation of the methyl ester mass.

Step 6: Workup & Isolation Concentrate the mixture under reduced pressure (rotary evaporator, water bath < 30 °C) to remove DCM and excess oxalyl chloride. Co-evaporate twice with anhydrous toluene (5 mL/mmol) to ensure the complete azeotropic removal of residual HCl and oxalyl chloride. Self-Validation Check: The resulting 4-Butoxy-3-methylbenzoyl chloride should be a viscous oil or low-melting solid free of a sharp HCl odor. Use immediately in the subsequent coupling step[1].

Sources

Troubleshooting

Technical Support Guide: Optimizing Solvent &amp; Temperature for 4-Butoxy-3-methylbenzoic Acid Coupling Reactions

Welcome to the technical support center for optimizing coupling reactions involving 4-butoxy-3-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing coupling reactions involving 4-butoxy-3-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance yield, minimize side reactions, and troubleshoot common issues encountered during synthesis. We will move beyond simple protocols to explain the underlying chemical principles that govern the choice of solvent and temperature, providing you with the tools to make informed, data-driven decisions in your own experiments.

Section 1: Foundational Concepts in Reaction Optimization

This section addresses the fundamental principles governing the reactivity of 4-butoxy-3-methylbenzoic acid and the critical roles of solvent and temperature.

Q1: What are the primary types of coupling reactions for 4-butoxy-3-methylbenzoic acid, and how does its structure influence them?

4-Butoxy-3-methylbenzoic acid is an aromatic carboxylic acid with two electron-donating groups (butoxy and methyl) on the ring. This electronic nature is a key consideration for its reactivity. The most common coupling reactions for this substrate fall into two main categories:

  • Reactions at the Carboxyl Group: These are the most direct transformations.

    • Amide Bond Formation (Amidation): Coupling with a primary or secondary amine. This is one of the most frequently performed reactions in pharmaceutical and materials science. The process typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group.[1][2]

    • Esterification: Coupling with an alcohol, often under acidic conditions (Fischer esterification) or using coupling agents for milder conditions. The need for excess alcohol in Fischer esterification can limit its scope.[1]

  • Carbon-Carbon Bond Formation (Decarbonylative Coupling): These advanced methods involve the extrusion of the carboxyl group as carbon monoxide to form a new C-C bond at its former position.

    • Decarbonylative Sonogashira Coupling: This reaction couples the benzoic acid with a terminal alkyne, catalyzed by palladium. It requires high temperatures, typically around 120-150°C, to facilitate the decarbonylation step.[3]

    • Decarbonylative Suzuki-Miyaura Coupling: While less direct, similar strategies can be employed to couple with boronic acids, often requiring specific catalysts and conditions to promote the challenging C-O bond activation and subsequent decarbonylation.

The electron-rich nature of the aromatic ring, due to the butoxy and methyl groups, can make decarbonylative cross-coupling reactions more challenging as it strengthens the bond between the ring and the carboxyl group.

Q2: What is the fundamental role of the solvent in these coupling reactions?

A solvent is not merely an inert medium; it is an active participant that profoundly influences reaction outcomes.[4] Its primary roles include:

  • Solubilization: A cross-coupling reaction often involves components with vastly different polarities, such as organic substrates, organometallic catalysts, and inorganic bases. The solvent must effectively dissolve all reactants to ensure a homogeneous reaction mixture.[5] Dipolar aprotic solvents like DMF or dioxane are often excellent choices for this reason.[5]

  • Stabilization of Intermediates and Transition States: The polarity and coordinating ability of a solvent can stabilize or destabilize charged intermediates and transition states, directly affecting the reaction rate.[6] For instance, polar protic solvents can stabilize carbocation intermediates in SN1-type mechanisms, while polar aprotic solvents can enhance the reactivity of nucleophiles in SN2-type reactions by not solvating them as strongly through hydrogen bonding.[7][8]

  • Influence on Reaction Mechanism: In some cases, the solvent can alter the reaction pathway. For example, in amide couplings using carbodiimides, polar solvents can sometimes promote the unwanted rearrangement of the O-acylisourea intermediate into an N-acylurea byproduct.[9]

Q3: How does temperature critically influence reaction outcomes?

Temperature is a double-edged sword in chemical synthesis. While increasing temperature generally accelerates the reaction rate, it can also introduce several complications:

  • Catalyst Decomposition: Many organometallic catalysts, particularly palladium complexes used in cross-coupling, are thermally sensitive.[10][11] Excessive heat can lead to catalyst aggregation (e.g., formation of palladium black) and deactivation, halting the catalytic cycle.

  • Side Reactions: Higher temperatures provide the activation energy for undesired reaction pathways. For 4-butoxy-3-methylbenzoic acid, the most significant risk is thermal decarboxylation, where the carboxyl group is lost as CO2.[12][13] While unsubstituted benzoic acid is stable up to 300°C in water, substituted derivatives can degrade at lower temperatures.[13]

  • Reagent and Product Stability: Starting materials, reagents (especially coupling agents), and products may degrade at elevated temperatures.[14]

Therefore, optimization requires finding the "sweet spot"—the minimum temperature required to achieve a reasonable reaction rate without significantly promoting degradation or side reactions.

Section 2: Troubleshooting Guide for Common Coupling Reactions

This guide uses a problem-and-solution format to address specific issues you may encounter.

Scenario: Amide Coupling of 4-Butoxy-3-methylbenzoic acid with an Aniline Derivative

You are attempting to synthesize an anilide using EDC as a coupling agent in Dichloromethane (DCM) at room temperature, but are encountering issues.

This is the most common issue, often stemming from several potential root causes.

dot

Troubleshooting_Workflow start_node Low / No Product Yield check_node Initial Checks start_node->check_node action_node1 1. Confirm purity & integrity of acid, amine, and coupling agent. 2. Use fresh, anhydrous solvents. 3. Check stoichiometry (typically 1.0 acid : 1.1 amine : 1.2 coupling agent). check_node->action_node1 Verify Reagents decision_node1 Reaction Sluggish? check_node->decision_node1 Assess Reaction Conditions action_node action_node decision_node decision_node solution_node solution_node decision_node2 Substrates Fully Dissolved? decision_node1->decision_node2 Yes solution_node1 Investigate Side Reactions (See Q&A) decision_node1->solution_node1 No (Reaction complete but low yield) decision_node3 Switch to a more solubilizing solvent decision_node2->decision_node3 No decision_node4 Optimize Temperature decision_node2->decision_node4 Yes solution_node2 Re-run Reaction decision_node3->solution_node2 Try DMF, NMP, or Dioxane solution_node3 Monitor by LC-MS for product & byproducts decision_node4->solution_node3 Incrementally increase temp. (e.g., 40°C, 60°C)

Caption: Troubleshooting workflow for low amide coupling yield.

Q: My reaction is sluggish at room temperature with starting material still present after 24 hours. Should I simply increase the heat?

A: Cautious heating can be beneficial, but it should be done systematically. For many amide couplings, a modest increase to 40-60°C is sufficient to improve the rate.[15] However, before increasing the temperature, first confirm that all reagents are fully dissolved. If solubility is poor, heating may only have a marginal effect. It is often more effective to first switch to a solvent with better solubilizing power, like DMF, and run the reaction at room temperature again before resorting to heat.[16][17] Always monitor heated reactions for the appearance of degradation products by TLC or LC-MS.

Q: I've heated my reaction to 80°C and now see multiple new spots on my TLC plate, with little desired product. What is happening?

A: You are likely observing thermal degradation. At 80°C, several undesired pathways become accessible:

  • Coupling Reagent Decomposition: Many common coupling reagents, particularly uronium/aminium salts, have limited thermal stability.[14]

  • Product/Reactant Degradation: The complex molecules involved may not be stable to prolonged heating.

  • Decarboxylation: While less common at 80°C for this specific acid, it becomes a possibility, especially if trace metals or other catalysts are present.[12][13]

Action: Immediately reduce the temperature. If the reaction does not proceed efficiently at a lower temperature (e.g., 40°C), the issue is likely not the temperature itself but the choice of coupling reagent or solvent. Consider switching to a more powerful coupling reagent like HATU or COMU, which often facilitate difficult couplings even at room temperature.[16][18]

Q: My starting materials are not fully dissolving in DCM. What is the best alternative solvent?

A: Poor solubility is a primary cause of failed reactions.[17][19] For amide couplings, polar aprotic solvents are excellent alternatives.

  • N,N-Dimethylformamide (DMF): Often the first choice due to its exceptional ability to dissolve a wide range of organic molecules and salts.[5]

  • N-Methyl-2-pyrrolidone (NMP): Similar to DMF but with a higher boiling point, useful if controlled heating is required.

  • Dioxane or Tetrahydrofuran (THF): Ethereal solvents that are also effective, particularly in palladium-catalyzed reactions. They are generally less polar than DMF.[20]

When switching, ensure the new solvent is anhydrous, as water will hydrolyze the activated carboxylic acid intermediate, halting the reaction.[16]

Section 3: Systematic Optimization Protocols

Instead of random trial-and-error, a systematic approach is key to efficient optimization.

Protocol 1: Parallel Solvent Screening for Amide Coupling

Objective: To identify the optimal solvent for the coupling of 4-butoxy-3-methylbenzoic acid with a target amine.

Methodology:

  • Preparation: In an inert atmosphere glovebox or using a Schlenk line, prepare a stock solution of 4-butoxy-3-methylbenzoic acid (1.0 eq) and your amine (1.1 eq) in a minimal amount of a solvent known to dissolve both (e.g., THF).

  • Aliquotting: Dispense equal volumes of this stock solution into four separate, dry reaction vials labeled: DCM, MeCN, THF, and DMF.

  • Solvent Addition: Add the designated anhydrous solvent to each vial to achieve the final desired concentration (e.g., 0.1 M). Stir until homogeneous.

  • Activation: Prepare a stock solution of your coupling reagent (e.g., EDC, 1.2 eq) and any additives (e.g., HOBt, 1.2 eq) in a suitable solvent (e.g., DMF). Add an equal volume of this activation solution to each of the four reaction vials simultaneously.

  • Execution: Seal all vials and stir them at room temperature on a multi-well reaction block.

  • Analysis: After set time points (e.g., 1h, 4h, 16h), take a small, identical aliquot from each reaction. Quench and analyze by LC-MS to determine the percent conversion to product.

Data Interpretation:

VialSolventConversion @ 1hConversion @ 4hConversion @ 16hObservations
1DCM5%20%45%Precipitate
2MeCN15%55%85%Homogeneous
3THF20%70%95%Homogeneous
4DMF40%98%>99%Homogeneous

This example data suggests DMF is the superior solvent, providing the fastest and most complete conversion.

Protocol 2: Systematic Temperature Optimization

Objective: To find the lowest effective temperature for a reaction that is sluggish at room temperature.

Methodology:

  • Setup: Based on the results of Protocol 1, set up the reaction in the optimal solvent (e.g., DMF). Prepare at least three identical reaction vials.

  • Execution:

    • Place Vial 1 in a cooling bath at 0°C.

    • Keep Vial 2 at ambient temperature (e.g., 25°C).

    • Place Vial 3 on a heating block set to a moderately elevated temperature (e.g., 50°C).

  • Monitoring: Monitor all three reactions simultaneously by LC-MS or TLC at regular intervals (e.g., every 30 minutes).

  • Analysis: Compare the rate of product formation against the rate of any byproduct formation. If the 50°C reaction shows rapid conversion with no significant increase in impurities compared to the 25°C reaction, it may be the optimal condition. If new impurities appear, the temperature is too high.

Section 4: Frequently Asked Questions (FAQs)

Q: Which solvent class is the best starting point for a Sonogashira coupling of 4-butoxy-3-methylbenzoic acid?

A: For Sonogashira reactions, which typically involve a palladium catalyst, a copper co-catalyst, and an amine base, the solvent choice is critical.[21] A good starting point is often a mixture of an ethereal or aromatic solvent with the amine base itself serving as a co-solvent.[22]

  • THF or Dioxane: These are excellent choices as they dissolve the organic substrates and the organometallic catalysts well.

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Often used in excess to act as both the base and a co-solvent. A common starting condition would be a 3:1 to 5:1 mixture of THF:TEA. Ensure all solvents are rigorously degassed to prevent oxygen from deactivating the Pd(0) catalyst and causing oxidative homocoupling of the alkyne (Glaser coupling).[10][21]

Q: What is the maximum recommended temperature to avoid decarboxylation of 4-butoxy-3-methylbenzoic acid?

A: While unsubstituted benzoic acid can be stable up to 300°C, this is not a safe guideline for substituted derivatives.[13] Decarboxylation is highly dependent on conditions (solvent, presence of metals, oxygen). For most standard coupling reactions in organic solvents, it is prudent to stay below 120°C . If a reaction requires temperatures of 150°C or higher, such as in some decarbonylative couplings, you must accept that decarboxylation may become a competing side reaction and optimize to minimize it (e.g., by shortening reaction time).[3][23]

Q: How do I choose between a polar aprotic (e.g., DMF) and a less polar (e.g., Toluene/Dioxane) solvent for a Suzuki-type reaction?

A: The choice depends heavily on the base used and the solubility of your specific substrates.

  • Toluene or Dioxane with an aqueous base (e.g., aq. Na₂CO₃, K₃PO₄): This is a classic Suzuki setup. The biphasic system requires vigorous stirring. Toluene allows for higher temperatures if needed. Dioxane is miscible with water, creating a homogeneous system that can sometimes accelerate the reaction.[10]

  • DMF, THF, or Acetonitrile with a soluble organic or inorganic base (e.g., K₃PO₄, Cs₂CO₃): This creates a single-phase reaction medium. DMF is excellent at dissolving the inorganic base, which can be crucial for activating the boronic acid.[5][17] If your substrates have poor solubility in toluene or dioxane, a polar aprotic solvent is a better choice.

dot

Solvent_Selection start_node Initial Solvent Selection decision_node1 decision_node1 start_node->decision_node1 What is the reaction type? decision_node decision_node result_node result_node decision_node2 decision_node2 decision_node1->decision_node2 Amide Coupling decision_node3 decision_node3 decision_node1->decision_node3 Pd Cross-Coupling (Suzuki, Sonogashira) decision_node4 decision_node4 decision_node2->decision_node4 Are all reagents highly soluble? decision_node5 decision_node5 decision_node3->decision_node5 What base is used? result_node1 Start with: DCM or MeCN decision_node4->result_node1 Yes result_node2 Start with: DMF or NMP decision_node4->result_node2 No / Unknown result_node3 Start with: Dioxane/H2O or Toluene/H2O decision_node5->result_node3 Aqueous Inorganic (e.g., aq. K2CO3) result_node4 Start with: THF, Dioxane, or DMF decision_node5->result_node4 Anhydrous / Organic (e.g., K3PO4, TEA)

Caption: Decision tree for initial solvent selection.

Section 5: Data Summary

Table 1: Properties of Common Solvents for Coupling Reactions

This table provides key physicochemical properties to guide your selection process. Data compiled from multiple sources.[24][25]

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)Relative PolarityKey Characteristics & Uses
Dichloromethane (DCM)CH₂Cl₂39.89.10.309Good general solvent for organic compounds; volatile. Common for room-temperature amide couplings.
Tetrahydrofuran (THF)C₄H₈O667.50.207Ethereal solvent, good for organometallics. Widely used in Suzuki and Sonogashira reactions. Must be anhydrous.
Acetonitrile (MeCN)C₂H₃N8237.50.460Polar aprotic, good for dissolving salts. Can coordinate to metal centers.
1,4-DioxaneC₄H₈O₂1012.20.164Higher boiling ethereal solvent, often used for heated cross-coupling reactions. Miscible with water.
TolueneC₇H₈1112.40.099Nonpolar aromatic solvent, allows for high reaction temperatures. Common in biphasic Suzuki reactions.
N,N-Dimethylformamide (DMF)C₃H₇NO15336.70.386Highly polar aprotic with excellent solvating power for a wide range of reagents. A go-to for difficult reactions.
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO20232.20.320 (est.)High-boiling polar aprotic solvent, similar to DMF but for higher temperature applications.

References

  • Larsen, J. W., & Arocho, E. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(4), 992-998. [Link]

  • Pouliquen, D., et al. (1998). Oxidative decarboxylation of benzoic acid by peroxyl radicals. Free Radical Biology and Medicine, 24(4), 573-581. [Link]

  • Mijin, D. Ž., et al. (2013). Solvent and Structural Effects on the Activation Parameters of the Reaction of Carboxylic Acids with Diazodiphenylmethane. International Journal of Chemical Kinetics, 45(6), 375-385. [Link]

  • ChemTalk. (2025). A Deep Dive into Common Organic Solvents. ChemTalk. [Link]

  • Chemistry LibreTexts. (2024). Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Ghorai, M. K., et al. (2016). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Accounts of Chemical Research, 49(4), 613-624. [Link]

  • Google Patents. (1978).
  • ResearchGate. (2026). Decarboxylative Hydroxylation of Benzoic Acids. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for amide bond formation from aldehydes. ResearchGate. [Link]

  • Gabriel, C. M., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(16), 3968-3971. [Link]

  • Rogalinski, T., et al. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Talanta, 84(2), 433-439. [Link]

  • Chakraborty, S., et al. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Catalysis, 11(13), 7922-7932. [Link]

  • Chakraborty, S., et al. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. PMC. [Link]

  • ACS Publications. (2024). A Thermally Stable, Alkene-Free Palladium Source for Oxidative Addition Complex Formation and High-Turnover Catalysis. Organometallics. [Link]

  • Chemistry LibreTexts. (2019). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

  • Malig, T. C., et al. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development, 22(9), 1219-1227. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • ResearchGate. (n.d.). Physicochemical properties of common organic solvents. ResearchGate. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • CatSci Ltd. (n.d.). The Stability of Organometallics. CatSci Ltd. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • ResearchGate. (2021). The Factors Affecting on Association of Some Carboxylic Acids. ResearchGate. [Link]

  • Abe, M., et al. (2010). Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET). Molecules, 15(4), 2631-2640. [Link]

  • Chem Help ASAP. (2022). organic chemistry review - common organic solvents. YouTube. [Link]

  • Michigan State University. (n.d.). Derivatives of Carboxylic Acids. MSU Chemistry. [Link]

  • Chemistry Stack Exchange. (2018). Effect of solvent polarity on SN1 reactions of different charge types. Chemistry Stack Exchange. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]

  • PMC. (n.d.). Decarbonylative Sonogashira Cross-Coupling. PMC. [Link]

  • IntechOpen. (2019). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen. [Link]

  • PubMed. (n.d.). Effects of solvent polarity on the acid dissociation constants of benzoic acids. PubMed. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]

  • PubChem. (n.d.). 4-{[(tert-butoxy)carbonyl]amino}-3-methylbenzoic acid. PubChem. [Link]

  • Digital CSIC. (n.d.). Study of relevant steps in bimetallic Cu-catalysed cross-coupling reactions. Digital CSIC. [Link]

  • ACS Publications. (2021). Palladium-Catalyzed Decarbonylative Sonogashira Coupling of Terminal Alkynes with Carboxylic Acids. Organic Letters. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in the Synthesis of 4-Butoxy-3-methylbenzoic Acid

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-Butoxy-3-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-Butoxy-3-methylbenzoic acid, a key intermediate in various fields. The core focus of this document is to provide in-depth troubleshooting strategies and alternative protocols to overcome the significant steric hindrance presented by the ortho-methyl substituent during O-alkylation.

The Core Challenge: Understanding Steric Hindrance

The synthesis of 4-Butoxy-3-methylbenzoic acid typically involves the O-alkylation of 4-hydroxy-3-methylbenzoic acid with a butyl halide. The most direct approach is the Williamson ether synthesis, an SN2 reaction where the phenoxide ion acts as a nucleophile.[1][2] However, the methyl group at the 3-position (ortho to the hydroxyl group) creates significant steric congestion around the reaction center. This bulkiness physically obstructs the nucleophilic attack of the phenoxide on the alkyl halide, leading to slow reaction rates and low yields.[3][4]

Caption: Steric hindrance from the ortho-methyl group impeding SN2 attack.

Troubleshooting Guide: The Williamson Ether Synthesis

This section addresses common failures and provides actionable optimization strategies for the Williamson ether synthesis of 4-Butoxy-3-methylbenzoic acid.

Q1: My reaction yield is extremely low or has failed completely. What is the most likely cause?

The primary reason for failure is the severe steric hindrance at the phenoxide nucleophile. The SN2 mechanism, which is fundamental to this reaction, is highly sensitive to steric bulk at either the nucleophile or the electrophile.[1][2] While you are likely using a primary alkyl halide (e.g., 1-bromobutane), which is ideal for SN2 reactions, the ortho-methyl group on the phenol drastically lowers the nucleophilicity of the phenoxide, slowing the reaction to a crawl. In such cases, the desired substitution pathway cannot compete effectively with side reactions or simply does not proceed at a reasonable rate under standard conditions.

Q2: How can I optimize my reaction conditions to force the reaction forward and improve the yield?

Optimizing your choice of base, solvent, and alkylating agent is critical. The goal is to maximize the reactivity of the nucleophile and the electrophile.

ParameterRecommendationRationale
Base Cesium Carbonate (Cs₂CO₃)Cs₂CO₃ is often the base of choice for sterically demanding Ullmann-type and Williamson ether syntheses.[5][6] The large cesium cation coordinates more loosely with the phenoxide, making the oxygen anion more "naked" and nucleophilic. It is also highly soluble in polar aprotic solvents.
Solvent DMF or AcetonitrilePolar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile are superior for SN2 reactions. They solvate the cation (e.g., K⁺, Cs⁺) but not the anion, increasing the nucleophile's reactivity.[7]
Alkylating Agent 1-IodobutaneThe carbon-halogen bond strength decreases from C-Cl > C-Br > C-I. Consequently, iodide is the best leaving group among the common halides, making 1-iodobutane more reactive than its bromide or chloride counterparts in an SN2 reaction.[8]
Temperature 80-110 °CIncreasing the temperature provides the necessary activation energy to overcome the steric barrier. However, monitor the reaction carefully, as excessively high temperatures can promote side reactions.[5]

Q3: I'm still seeing incomplete conversion after optimizing conditions and running the reaction for 24-48 hours. What is the next step?

When standard optimization is insufficient, Phase Transfer Catalysis (PTC) is a powerful technique to accelerate the reaction. A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the alkyl halide resides. This increases the effective concentration of the nucleophile in the organic phase, dramatically enhancing the reaction rate.[7][9][10][11]

start Low Yield in Williamson Ether Synthesis check_conditions Are Base, Solvent, and Leaving Group Optimized? start->check_conditions optimize Implement Optimized Conditions: - Base: Cs2CO3 - Solvent: DMF - Alkylating Agent: 1-Iodobutane - Temperature: 80-100°C check_conditions->optimize No check_ptc Is Conversion Still Low? check_conditions->check_ptc Yes optimize->check_ptc implement_ptc Introduce Phase Transfer Catalyst (e.g., TBAB) check_ptc->implement_ptc Yes alternatives Proceed to Alternative Synthetic Strategies (e.g., Mitsunobu, Ullmann) check_ptc->alternatives No, proceed to alternatives success High Yield Achieved implement_ptc->success

Caption: Troubleshooting workflow for low-yield Williamson ether synthesis.

Alternative Synthetic Strategies for Highly Hindered Systems

If the Williamson synthesis proves intractable, alternative methods that are less sensitive to steric hindrance should be employed.

Q4: The Williamson synthesis is not a viable option for my project. What are the best alternatives?

The two most robust alternatives for synthesizing sterically hindered alkyl aryl ethers are the Mitsunobu Reaction and modern Ullmann-Type Couplings .

cluster_0 Williamson Ether Synthesis cluster_1 Mitsunobu Reaction cluster_2 Ullmann-Type Coupling williamson Phenoxide + Alkyl Halide (SN2 Mechanism) Strong Base Required williamson_issue Highly sensitive to steric hindrance williamson->williamson_issue mitsunobu Phenol + Alcohol (PPh3/DIAD) Mild, Neutral Conditions mitsunobu_adv Excellent for hindered substrates mitsunobu->mitsunobu_adv ullmann Phenol + Alkyl Halide (Copper Catalyst + Ligand) Mild Conditions Possible ullmann_adv Tolerates a wide range of functional groups ullmann->ullmann_adv

Caption: Comparison of primary synthetic pathways for O-alkylation.

Q5: When is the Mitsunobu reaction the right choice?

The Mitsunobu reaction is an excellent choice for coupling sterically hindered phenols with primary or secondary alcohols under mild, neutral conditions, thus avoiding the harsh bases used in the Williamson synthesis.[1][12] The reaction of 4-hydroxy-3-methylbenzoic acid with butanol, mediated by triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), can provide the desired ether.[12]

A critical insight for hindered substrates is that the reaction rate can be dramatically increased by using high concentrations and sonication .[13][14] Studies have shown that reaction times can be reduced from days to mere minutes with this technique.[15][16]

Q6: Should I consider a copper-catalyzed Ullmann-type reaction?

While classic Ullmann conditions are harsh, modern copper-catalyzed O-arylation/alkylation methods are significantly milder and more versatile.[6][17] These reactions often use a copper(I) source (e.g., CuI) with a specific ligand that facilitates the coupling.[18][19] This approach is highly effective for constructing hindered diaryl ethers and can be adapted for alkyl aryl ethers. It is particularly useful when the substrate contains other functional groups that might be sensitive to the conditions of the Mitsunobu reaction.

Frequently Asked Questions (FAQs)

Q7: Can I use a secondary alkyl halide like 2-bromobutane to synthesize the sec-butoxy analogue?

This is strongly discouraged for the Williamson ether synthesis. Secondary alkyl halides are much more prone to undergoing E2 elimination in the presence of a strong base like a phenoxide, which would yield butene as the major product instead of the desired ether.[1][20][21] For secondary ethers, the Mitsunobu reaction is a far superior choice.

Q8: My starting material is an ester, such as methyl 4-hydroxy-3-methylbenzoate. How does this affect the synthesis?

The ester group is generally compatible with both Williamson and Mitsunobu conditions. However, under strongly basic conditions and elevated temperatures in the Williamson synthesis, there is a risk of saponification (hydrolysis) of the ester. It is often synthetically more robust to perform the etherification on the ester-protected acid and then hydrolyze the ester in a separate final step to yield the desired carboxylic acid.

Detailed Experimental Protocols

Protocol 1: Optimized Williamson Ether Synthesis using Phase Transfer Catalysis

  • Reaction Setup: To a round-bottom flask, add 4-hydroxy-3-methylbenzoic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Reagent Addition: Add 1-iodobutane (1.2 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and acidify with 1M HCl to a pH of ~2-3.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[7]

Protocol 2: Accelerated Mitsunobu Reaction using Sonication

Caution: Azodicarboxylates are hazardous. Handle with appropriate care in a fume hood.

  • Reaction Setup: To a round-bottomed flask, add 4-hydroxy-3-methylbenzoic acid (1.0 eq), butan-1-ol (1.1 eq), and triphenylphosphine (PPh₃, 1.1 eq).

  • Solvent Addition: Add a minimal amount of anhydrous Tetrahydrofuran (THF) to achieve a high concentration (e.g., 1.0 to 3.0 M with respect to the phenol).[13][14]

  • Sonication and Reagent Addition: Place the reaction vessel in a sonic bath. Sonicate for several minutes to ensure mixing. Slowly add diisopropyl azodicarboxylate (DIAD, 1.1 eq) dropwise to the sonicating mixture.

  • Reaction Execution: Continue sonication at room temperature for 15-30 minutes. The reaction is typically very fast under these conditions. Monitor by TLC for the disappearance of the starting phenol.[13]

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the hydrazine byproduct. Purify directly by column chromatography on silica gel to isolate the desired 4-Butoxy-3-methylbenzoic acid.[1]

References
  • Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. Available from: [Link]

  • Florida Atlantic University. (n.d.). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.
  • Benchchem. (n.d.). Ullmann Diaryl Ether Synthesis: Technical Support Center.
  • ResearchGate. (n.d.). Overcoming steric effects in the coupling reaction of alkyloxycarbonyloxymethyl (AOCOM) halides with phenols: an efficient synthesis of AOCOM phenolic prodrugs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Retrieved from [Link]

  • PubMed. (2003). Use of sonication for the coupling of sterically hindered substrates in the phenolic Mitsunobu reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Retrieved from [Link]

  • Benchchem. (2025). Overcoming steric hindrance in Williamson ether synthesis.
  • Aliphatic Nucleophilic Substitution Reaction. (2023). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Reddit. (2021). effect of steric hindrance on nucleophiles. Retrieved from [Link]

  • Cristau, H.-J., et al. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1544-1553. Available from: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Gujadhur, R., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 901-904. Available from: [Link]

  • MDPI. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
  • NIMS Researchers Directory Service. (2021). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]

  • Digital Commons @ Otterbein. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Retrieved from [Link]

Sources

Troubleshooting

Continuous flow reactor conditions for optimizing 4-Butoxy-3-methylbenzoic acid scale-up

Technical Support Center: Optimizing Continuous Flow Scale-Up for 4-Butoxy-3-methylbenzoic Acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to guide researchers, c...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Continuous Flow Scale-Up for 4-Butoxy-3-methylbenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to guide researchers, chemists, and drug development professionals through the complexities of scaling up the synthesis of 4-butoxy-3-methylbenzoic acid in continuous flow reactors.

Continuous flow chemistry offers unparalleled advantages in process control, safety, and scalability compared to traditional batch processing[1]. However, transitioning from a micro-capillary lab setup to a meso-scale production reactor introduces non-linear challenges in mass transfer, heat dissipation, and multiphase handling[2].

This guide focuses on the Williamson ether synthesis route: the alkylation of 4-hydroxy-3-methylbenzoic acid with 1-bromobutane[3]. Below, you will find self-validating protocols, mechanistic troubleshooting FAQs, and quantitative scale-up metrics to ensure your process remains robust at any scale.

Reaction Pathway: Williamson Ether Synthesis in Flow

ReactionPathway SM 4-Hydroxy-3-methylbenzoic acid Base Deprotonation (KOH) SM->Base Int Phenoxide Intermediate Base->Int Alk 1-Bromobutane Int->Alk Prod 4-Butoxy-3-methylbenzoic acid Alk->Prod Salt KBr Salt Byproduct Alk->Salt

Caption: Williamson ether synthesis pathway highlighting the critical salt byproduct formation.

Self-Validating Protocol: Flow Optimization & Scale-Up

To ensure trustworthiness and reproducibility, every flow process must be designed as a self-validating system. Follow this step-by-step methodology to establish a baseline before scaling up.

Step 1: Feed Preparation & Solvation

  • Action: Prepare Stream A (4-hydroxy-3-methylbenzoic acid + 2.0 eq KOH in 85:15 Ethanol/Water) and Stream B (1-bromobutane in Ethanol).

  • Causality: The Williamson ether synthesis generates potassium bromide (KBr) as a stoichiometric byproduct[3]. In a purely organic solvent, KBr precipitates and clogs the reactor. The 15% aqueous fraction ensures the salt remains dissolved, maintaining a homogeneous flow regime.

  • Validation: Pass Stream A through an inline FT-IR flow cell. The disappearance of the phenolic -OH stretch confirms complete deprotonation to the phenoxide intermediate.

Step 2: Continuous Mixing & Alkylation

  • Action: Pump Streams A and B via dual high-pressure syringe pumps into a T-mixer equipped with a downstream 3D-printed static mixer.

  • Causality: Alkylation is an SN2 mechanism heavily dependent on the collision frequency between the phenoxide and the alkyl halide[3]. Static mixers force turbulent flow, overcoming the diffusion limitations inherent to laminar flow regimes in larger tubes[4].

  • Validation: Utilize inline UV-Vis spectroscopy immediately post-mixer to monitor the phenoxide absorbance peak. A stable, non-fluctuating absorbance indicates uniform stoichiometric mixing.

Step 3: Reactor Transit & Thermal Management

  • Action: Route the mixture through a perfluoroalkoxy (PFA) tubular reactor heated to 80°C with a residence time of 15 minutes.

  • Causality: PFA provides excellent chemical resistance and heat transfer. Elevated temperatures exponentially increase the SN2 reaction rate, making continuous flow highly efficient compared to batch[5].

  • Validation: Install multi-point inline thermocouples along the reactor coil. A stable temperature profile without localized hot spots validates efficient heat dissipation.

Step 4: Inline Quenching & Phase Separation

  • Action: Introduce a third stream of dilute HCl (Stream C) to quench the reaction, protonating the carboxylate to yield the final 4-butoxy-3-methylbenzoic acid. Route to an inline liquid-liquid separator.

  • Validation: Monitor the pH of the aqueous waste stream. A consistent pH < 3 confirms complete quenching and prevents product loss in the aqueous phase.

Troubleshooting Guides & FAQs

DiagnosticWorkflow Start Scale-up Anomaly Detected CheckPressure Backpressure Spiking? Start->CheckPressure Clogging Salt Precipitation (KBr) CheckPressure->Clogging Yes CheckYield Conversion Dropping? CheckPressure->CheckYield No Acoustic Action: Biphasic Flow / Sonication Clogging->Acoustic Mixing Mass Transfer Limitation CheckYield->Mixing Yes StaticMixer Action: Insert Static Mixers Mixing->StaticMixer

Caption: Diagnostic workflow for resolving continuous flow scale-up anomalies.

Q1: Why does the reactor backpressure spike unpredictably during the etherification step? Causality: The Williamson ether synthesis generates inorganic salts (e.g., KBr or NaBr) as stoichiometric byproducts[3]. In a continuous flow microreactor, these insoluble salts rapidly precipitate, bridging across the channel walls and causing catastrophic blockages. Solution: Do not rely solely on increasing pump pressure, which can rupture PFA tubing. Instead, implement a biphasic solvent system (e.g., adding 10-15% water to the organic solvent) to keep the salts dissolved. Alternatively, apply acoustic irradiation (ultrasound) to the reactor coil to continuously break up crystalline aggregates and maintain a stable suspension.

Q2: When moving from a 1 mm ID capillary to a 5 mm ID meso-reactor, why does the yield of 4-butoxy-3-methylbenzoic acid drop from 95% to 70%? Causality: Increasing the reactor diameter drastically reduces the surface-area-to-volume ratio, which diminishes both heat transfer and mixing efficiency[6]. In larger tubes, the flow regime often shifts, leading to laminar flow with poor radial mixing, meaning the phenoxide and 1-bromobutane do not interact efficiently[4]. Solution: Avoid simple volumetric scaling. Instead, use "smart dimensioning" by maintaining the channel diameter and increasing the length (scaling by length), or insert 3D-printed static mixers into the meso-reactor to force turbulent mixing and restore mass transfer rates[5].

Q3: How do I prevent the formation of the butyl ester byproduct? Causality: 4-Hydroxy-3-methylbenzoic acid contains both a carboxylic acid and a phenolic hydroxyl group. While the phenoxide is a stronger nucleophile, local concentration gradients of the base (due to poor mixing) can lead to incomplete deprotonation, allowing the carboxylate to compete for the alkyl halide, resulting in unwanted esterification. Solution: Ensure precise stoichiometric delivery of the base (exactly 2.0 equivalents to deprotonate both sites). The phenolic oxygen will react faster in the SN2 step due to its higher nucleophilicity. Use sequential mixing zones: pre-mix the substrate and base in a dedicated residence loop to ensure complete deprotonation before introducing the 1-bromobutane stream.

Quantitative Scale-Up Data

The following table summarizes the critical parameters and expected outcomes when scaling the synthesis of 4-butoxy-3-methylbenzoic acid from lab to pilot scale. It highlights the necessity of static mixing to maintain yield.

Scale LevelReactor Inner Diameter (ID)Flow RateResidence TimeHeat Transfer CoefficientMixing RegimeProduct Yield
Lab Scale (Baseline) 1.0 mm1.0 mL/min15 minHighDiffusion-dominated95%
Pilot Scale (Unoptimized) 5.0 mm25.0 mL/min15 minLowLaminar (Poor radial)70%
Pilot Scale (Optimized) 5.0 mm25.0 mL/min15 minMedium-HighTurbulent (Static Mixers)92%
Scale-Out (Numbering-up) 1.0 mm (x25 parallel)25.0 mL/min15 minHighDiffusion-dominated95%

Note: "Numbering-up" (running multiple small reactors in parallel) preserves the exact physics of the lab scale but increases capital expenditure and fluid distribution complexity[4].

References

  • Piramal Pharma Solutions. "Integrated Capabilities Accelerating Flow Chemistry Scale-Up." Piramal Pharma Solutions, 13 Jan. 2026. URL:[Link]

  • Wikipedia Contributors. "Williamson ether synthesis." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Bainbridge, Ed. "Scaling up continuous flow chemistry." Stoli Chem, 6 Feb. 2023. URL:[Link]

  • Organic Process Research & Development. "A Simplified Approach to Scaling Up Flow Chemistry." ACS Publications, 27 Jun. 2018. URL:[Link]

  • Wiley Analytical Science. "Continuous-Flow Chemistry." Wiley, 4 Apr. 2017. URL:[Link]

  • National Institutes of Health. "From discovery to production: Scale-out of continuous flow meso reactors." PMC, 9 Jun. 2009. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Determining the Analytical Purity of 4-Butoxy-3-methylbenzoic Acid

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the analytical purity of 4-Butoxy-3-methylbenzoic acid. It is int...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the analytical purity of 4-Butoxy-3-methylbenzoic acid. It is intended for researchers, scientists, and drug development professionals who require a robust, reliable, and validated analytical method for quality control and regulatory submission. The guide further compares the validated HPLC method with alternative analytical techniques, offering data-driven insights to aid in method selection.

Introduction: The Criticality of Purity in Pharmaceutical Development

The determination of the analytical purity of an active pharmaceutical ingredient (API) is a cornerstone of drug development and manufacturing. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate that analytical procedures for assessing the quality and purity of drug substances be properly validated.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the purity analysis of non-volatile organic compounds due to its high resolution, sensitivity, and robustness.[3]

4-Butoxy-3-methylbenzoic acid is a substituted benzoic acid derivative. Like many aromatic carboxylic acids, its purity is crucial for ensuring the safety and efficacy of any downstream pharmaceutical product.[4] This guide details a systematic approach to developing and validating an HPLC method for this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

Part 1: HPLC Method Development and Validation

A successful method validation begins with a well-developed analytical procedure. The physicochemical properties of 4-Butoxy-3-methylbenzoic acid, such as its aromatic nature and the presence of a carboxylic acid group, guide the selection of chromatographic conditions.

1.1. Rationale for Method Development Choices

  • Chromatographic Mode: Reversed-phase HPLC (RP-HPLC) is the method of choice for separating moderately polar to non-polar compounds. The butoxy and methyl substituents on the benzoic acid ring increase its hydrophobicity, making it well-suited for retention on a non-polar stationary phase like C18.

  • Mobile Phase Selection: A typical mobile phase for the analysis of aromatic carboxylic acids consists of an organic modifier (e.g., acetonitrile or methanol) and an aqueous component.[3] The pH of the aqueous phase is a critical parameter. Acidifying the mobile phase (e.g., with phosphoric or formic acid) to a pH below the pKa of the carboxylic acid group suppresses its ionization. This protonated form is less polar and interacts more strongly with the C18 stationary phase, leading to better retention and improved peak shape.[3]

  • Detection: The benzene ring in 4-Butoxy-3-methylbenzoic acid acts as a chromophore, allowing for sensitive detection using a UV detector. While the benzene ring itself has absorbance maxima around 254-260 nm, the carboxyl group exhibits strong absorbance at lower wavelengths. A detection wavelength of approximately 230-254 nm is often a good starting point for benzoic acid derivatives to achieve a balance of sensitivity and selectivity.

1.2. Validated HPLC Method Parameters

The following table summarizes the optimized chromatographic conditions for the analysis of 4-Butoxy-3-methylbenzoic acid.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Mobile Phase

1.3. The Validation Workflow: A Systematic Approach

The validation of an analytical method is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[7] The workflow for validating the HPLC method for 4-Butoxy-3-methylbenzoic acid purity is outlined below.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Protocol cluster_2 Experimental Validation cluster_3 Finalization MD Initial Method Development Protocol Define Validation Parameters & Acceptance Criteria MD->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: A typical workflow for HPLC method validation.

1.4. In-Depth Analysis of Validation Parameters

The following sections detail the experimental approach and acceptance criteria for each validation parameter as per ICH Q2(R1) guidelines.[5][6]

1.4.1. Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7]

  • Experimental Protocol:

    • Inject the diluent (blank) to demonstrate no interference at the retention time of 4-Butoxy-3-methylbenzoic acid.

    • Prepare a solution of the 4-Butoxy-3-methylbenzoic acid reference standard.

    • If available, prepare solutions of known impurities and inject them individually and in a mixture with the analyte.

    • Subject a sample of 4-Butoxy-3-methylbenzoic acid to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed sample to ensure that the degradation products do not co-elute with the main peak.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, impurities, or degradation products. Peak purity analysis using a photodiode array (PDA) detector can be used to support specificity.

1.4.2. Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

  • Experimental Protocol:

    • Prepare a series of at least five solutions of the 4-Butoxy-3-methylbenzoic acid reference standard at different concentrations. For a purity method, the range typically covers 50% to 150% of the expected test concentration.

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • The residuals should be randomly distributed around the regression line.

1.4.3. Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[6]

  • Experimental Protocol:

    • Prepare a placebo (a mixture of all excipients if in a drug product) and spike it with known amounts of 4-Butoxy-3-methylbenzoic acid at three different concentration levels (e.g., 80%, 100%, and 120% of the test concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the analyte.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

1.4.4. Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[8]

  • Repeatability (Intra-assay Precision):

    • Experimental Protocol: Analyze a minimum of six replicate preparations of a homogeneous sample of 4-Butoxy-3-methylbenzoic acid at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The RSD of the peak areas should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Experimental Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD of the combined results from both studies should be ≤ 2.0%.

1.4.5. Detection Limit (DL) and Quantitation Limit (QL)

The Detection Limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Experimental Protocol (Based on the Standard Deviation of the Response and the Slope):

    • Determine the slope of the calibration curve from the linearity study.

    • Determine the standard deviation of the response, which can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank injections.

    • Calculate DL and QL using the following formulas:

      • DL = 3.3 * (σ / S)

      • QL = 10 * (σ / S) where σ is the standard deviation of the response and S is the slope of the calibration curve.

  • Acceptance Criteria: The QL should be demonstrated to be sufficiently low to accurately and precisely measure any impurities at their specified limits.

1.4.6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]

  • Experimental Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase composition (e.g., ± 2% organic component)

      • Detection wavelength (e.g., ± 2 nm)

    • Analyze a sample under each of the modified conditions and evaluate the effect on the system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates).

  • Acceptance Criteria: The system suitability parameters should remain within the established limits for all tested variations.

1.5. Summary of Validation Data (Example)

Validation ParameterResultAcceptance Criteria
Specificity No interference observedPeak is pure and free from interference
Linearity (r²) 0.9995≥ 0.999
Range 50 - 150 µg/mLDefined and linear
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Repeatability (RSD) 0.45%≤ 1.0%
Intermediate Precision (RSD) 0.78%≤ 2.0%
Detection Limit (DL) 0.05 µg/mLReported
Quantitation Limit (QL) 0.15 µg/mLReported and suitable for impurity quantification
Robustness PassedSystem suitability criteria met under all conditions
Part 2: Comparison with Alternative Analytical Methods

While the validated HPLC method is robust and reliable, it is beneficial to understand its performance in the context of other available analytical techniques.[10]

Analytical Method Comparison center_node Purity of 4-Butoxy-3- methylbenzoic Acid HPLC HPLC center_node->HPLC Primary Method GC Gas Chromatography (GC) center_node->GC Alternative CE Capillary Electrophoresis (CE) center_node->CE Alternative UPLC Ultra-Performance Liquid Chromatography (UPLC) center_node->UPLC Alternative/Improvement

Caption: Relationship between the primary and alternative analytical methods.

2.1. High-Performance Liquid Chromatography (HPLC)

  • Advantages:

    • Versatility: Suitable for a wide range of non-volatile and thermally labile compounds.[11]

    • Robustness: Well-established technology with a high degree of reproducibility.

    • Regulatory Acceptance: Widely accepted by regulatory agencies worldwide.[1][2]

  • Limitations:

    • Analysis Time: Can be longer compared to newer techniques like UPLC.[12]

    • Solvent Consumption: Uses significant volumes of organic solvents.

2.2. Gas Chromatography (GC)

  • Advantages:

    • High Efficiency: Provides excellent separation for volatile compounds.[11]

    • Sensitivity: Highly sensitive detectors like the Flame Ionization Detector (FID) are available.

  • Limitations:

    • Analyte Volatility: 4-Butoxy-3-methylbenzoic acid is a non-volatile compound and would require derivatization to increase its volatility, adding complexity and potential for error to the analytical procedure.[4]

    • Thermal Lability: The high temperatures used in GC can potentially cause degradation of the analyte.[13]

2.3. Capillary Electrophoresis (CE)

  • Advantages:

    • High Separation Efficiency: Can provide very high theoretical plate counts.[12]

    • Low Sample and Reagent Consumption: Uses minimal amounts of sample and buffer.[14]

  • Limitations:

    • Reproducibility: Can be more challenging to achieve high reproducibility compared to HPLC.[15]

    • Sensitivity: Concentration sensitivity can be lower than HPLC-UV for some analytes.[14]

    • Limited Adoption: Less commonly used in routine pharmaceutical quality control compared to HPLC.[15]

2.4. Ultra-Performance Liquid Chromatography (UPLC)

  • Advantages:

    • Increased Speed and Resolution: Utilizes smaller particle size columns (sub-2 µm) to achieve faster analysis times and better resolution compared to conventional HPLC.[12]

    • Reduced Solvent Consumption: Faster run times lead to lower solvent usage per analysis.

  • Limitations:

    • Higher Backpressure: Requires specialized instrumentation capable of handling higher pressures.

    • Method Transfer: Transferring methods from HPLC to UPLC may require re-validation.

2.5. Comparative Summary

FeatureHPLCGCCEUPLC
Suitability for Analyte ExcellentPoor (requires derivatization)GoodExcellent
Analysis Speed ModerateFastFastVery Fast
Resolution GoodExcellent (for volatiles)ExcellentExcellent
Sensitivity GoodGoodModerate to GoodGood
Robustness/Reproducibility ExcellentGoodModerateExcellent
Solvent Consumption HighLowVery LowLow
Regulatory Acceptance HighHigh (for volatiles)ModerateHigh
Conclusion

The developed and validated reversed-phase HPLC method provides a reliable, robust, and accurate means for determining the analytical purity of 4-Butoxy-3-methylbenzoic acid, meeting the stringent requirements of the pharmaceutical industry and regulatory agencies.[9][16] While alternative techniques such as GC and CE have their specific advantages, they are less suitable for the routine analysis of this particular compound due to issues with volatility and reproducibility, respectively. UPLC stands out as a superior alternative, offering significant improvements in speed and efficiency, and should be considered when high-throughput analysis is required. For most quality control laboratories, the validated HPLC method remains the gold standard, providing a perfect balance of performance, reliability, and regulatory compliance.

References

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals.[Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023). [Link]

  • ProPharma Group. Essential FDA Guidelines for Bioanalytical Method Validation.[Link]

  • PubMed. Chromatographic separations of aromatic carboxylic acids.[Link]

  • ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance.[Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. (2024). [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.[Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.[Link]

  • Concept Heidelberg. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). [Link]

  • European Medicines Agency (EMA). VICH GL2 Validation of analytical procedures: methodology - Scientific guideline. (1998). [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures. (2023). [Link]

  • ResearchGate. HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. (2004). [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.[Link]

  • Chemsrc. 4-(3-methyl-butoxy)-benzoic acid.[Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.[Link]

  • Patsnap. HPLC vs CE Efficiency: Assessing Sample Purity Reach.[Link]

  • Chromatography Today. Measuring Organic Acids and Organic Anions with Precision.[Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • International Council for Harmonisation (ICH). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). (2005). [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.[Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. (2025). [Link]

  • Shimadzu. Analytical Methods for Organic Acids.[Link]

  • Allan Chemical Corporation. HPLC vs. GC: Choosing the Right Excipient Analysis.[Link]

  • PubMed. Comparison of HPLC and CE methods for the determination of cetirizine dihydrochloride in human plasma samples. (2007). [Link]

  • ResearchGate. Why HPLC is more applicable in different analysis than capillary electrophoresis as CE is more effective,efficient, simple, low sample injection and... (2011). [Link]

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Comparative

Reactivity comparison: 4-Butoxy-3-methylbenzoic acid vs 4-methoxy-3-methylbenzoic acid

An in-depth technical analysis for researchers, scientists, and drug development professionals comparing the reactivity profiles of 4-Butoxy-3-methylbenzoic acid and 4-Methoxy-3-methylbenzoic acid. Executive Summary & St...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals comparing the reactivity profiles of 4-Butoxy-3-methylbenzoic acid and 4-Methoxy-3-methylbenzoic acid.

Executive Summary & Structural Logic

In rational drug design and advanced materials synthesis, the selection of specific alkoxy-substituted benzoic acids dictates both the synthetic route's efficiency and the final molecule's physicochemical behavior. 4-Methoxy-3-methylbenzoic acid and 4-Butoxy-3-methylbenzoic acid share an identical electronic core: a carboxylic acid at position 1, a methyl group at position 3, and an electron-donating alkoxy group at position 4.

Despite their identical inductive (-I) and resonance (+M) profiles, these two building blocks exhibit divergent reactivity. This divergence is driven entirely by the steric bulk and lipophilicity of the alkoxy chain. The short methoxy group allows for unhindered electrophilic attack on the aromatic ring and moderate solubility in polar media. In contrast, the flexible four-carbon butoxy chain creates a "steric umbrella" over the adjacent aromatic positions and drastically shifts the molecule's partition coefficient (LogP), dictating specific solvent and kinetic requirements during derivatization.

Quantitative Physicochemical Comparison

To predict their behavior in solution, we must first benchmark their fundamental properties. The following table summarizes the key quantitative differences that drive their respective reactivity profiles.

Parameter4-Methoxy-3-methylbenzoic acid4-Butoxy-3-methylbenzoic acid
CAS Number 6880-04-2 1872827-91-3 2
Molecular Weight 166.17 g/mol 208.25 g/mol 2
Formula C9H10O3C12H16O3
Alkoxy Substituent Methoxy (-OCH₃)Butoxy (-O(CH₂)₃CH₃)
Steric Profile (Pos 5) Low hindranceHigh hindrance (flexible chain shielding)
Estimated LogP ~2.4 (Moderate aqueous solubility)~3.9 (Highly hydrophobic)

Mechanistic Divergence in Reactivity

A. Electrophilic Aromatic Substitution (EAS)

The alkoxy group (-OR) is a strongly activating, ortho/para-directing substituent. Because the para position is blocked by the carboxylic acid, and one ortho position (position 3) is blocked by the methyl group, position 5 is the sole highly activated, available site for EAS (e.g., halogenation, nitration).

  • Causality: While both compounds are electronically primed for reaction at position 5, the kinetics differ vastly. The methoxy group is compact, allowing the electrophile rapid, unhindered access. The butoxy group, however, possesses a flexible alkyl chain that freely rotates. This rotation creates a steric shield over position 5, increasing the activation energy required for the transition state. Consequently, EAS on the butoxy derivative requires longer reaction times or elevated temperatures to achieve parity in yield.

B. Carboxylic Acid Derivatization (Acyl Chlorides & Amidation)

Both compounds readily undergo activation to acyl chlorides using thionyl chloride (SOCl₂) for downstream synthesis of complex amides or pyrrolidine derivatives 3.

  • Causality: The critical divergence occurs during biphasic coupling reactions (Schotten-Baumann conditions). The high LogP of the butoxy derivative ensures that its corresponding acyl chloride partitions almost exclusively into the organic phase, shielding it from competitive aqueous hydrolysis. The methoxy derivative, being more polar, is more susceptible to hydrolysis if biphasic stirring is inadequate, necessitating stricter control of interfacial mixing.

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating immediate analytical feedback loops.

Protocol 1: Acyl Chloride Activation & Amidation

Objective: Convert the benzoic acid to an acyl chloride and couple it with a secondary amine (e.g., for pyrrolidine synthesis) 3.

  • Preparation: Charge a dry, argon-purged round-bottom flask with 1.0 eq of the chosen benzoic acid derivative.

  • Solvation: Suspend the solid in anhydrous dichloromethane (DCM) to a 0.2 M concentration. (Note: The butoxy derivative will dissolve significantly faster at room temperature due to its lipophilicity).

  • Activation: Add 1.2 eq of thionyl chloride (SOCl₂) dropwise at 0°C, followed by 0.05 eq of N,N-dimethylformamide (DMF) as a catalyst. Warm to room temperature and stir for 3 hours.

  • Self-Validation Checkpoint (Activation):

    • Physical: Monitor the cessation of HCl and SO₂ gas evolution via a bubbler.

    • Chemical (TLC): Quench a 10 µL reaction aliquot in 100 µL of methanol (forming the methyl ester). Run TLC (Hexane:EtOAc 8:2). The complete disappearance of the highly polar baseline spot (carboxylic acid) and the appearance of a high-Rf spot (methyl ester) confirms 100% conversion. The butoxy-methyl ester will exhibit a noticeably higher Rf than the methoxy-methyl ester.

  • Coupling: Concentrate the acyl chloride in vacuo, redissolve in DCM, and add dropwise to a 0°C solution of the target amine (1.1 eq) and triethylamine (1.5 eq) in DCM.

Protocol 2: Electrophilic Aromatic Substitution (Bromination)

Objective: Regioselective bromination at Position 5.

  • Solvation: Dissolve 1.0 eq of the benzoic acid derivative in glacial acetic acid (0.5 M).

  • Reagent Addition: Add 1.05 eq of elemental bromine (Br₂) dropwise over 15 minutes at room temperature.

  • Self-Validation Checkpoint (Kinetics):

    • Visual: The methoxy derivative will rapidly decolorize the red/brown bromine solution as the electrophile is consumed. The butoxy derivative will decolorize the solution at a visibly slower rate due to steric hindrance at position 5. If the butoxy reaction stalls, mild heating (40°C) is required to overcome the steric activation barrier.

    • Analytical: Confirm regioselectivity via ¹H-NMR; the disappearance of the aromatic proton at position 5 (typically a doublet with meta-coupling) and the collapse of the remaining aromatic protons into singlets (para to each other) validates the substitution pattern.

Visual Workflow: Divergent Reactivity Logic

Reactivity Root 4-Alkoxy-3-methylbenzoic Acid Core Scaffold Sub1 4-Methoxy (CAS 6880-04-2) Low Steric Bulk, Lower LogP Root->Sub1 Sub2 4-Butoxy (CAS 872827-91-3) High Steric Bulk, Higher LogP Root->Sub2 EAS1 EAS (Pos 5) Fast Kinetics (Unhindered Attack) Sub1->EAS1 Amid1 Biphasic Amidation Moderate Hydrolysis Risk Sub1->Amid1 EAS2 EAS (Pos 5) Slow Kinetics (Steric Shielding) Sub2->EAS2 Amid2 Biphasic Amidation High Organic Partitioning Sub2->Amid2

Caption: Divergent reactivity pathways driven by alkoxy chain length, steric bulk, and lipophilicity.

References

  • CymitQuimica - CAS 6880-04-2: 4-Methoxy-3-methylbenzoic acid Product Data & Synthesis Applications.1

  • Sigma-Aldrich - 4-Methoxy-3-methylbenzoic acid AldrichCPR (Empirical Formula, MW).

  • BLDpharm - 872827-91-3 | 4-Butoxy-3-methylbenzoic acid Safety & Specification Information.2

  • EvitaChem - Synthesis Methods: 4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl).3

Sources

Validation

A Comparative Guide to the Biological Activity of 4-Butoxy-3-methylbenzoic Acid and Other Alkoxybenzoic Acids

For Researchers, Scientists, and Drug Development Professionals In the landscape of antimicrobial and bioactive compound discovery, benzoic acid and its derivatives have long been a subject of interest due to their diver...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial and bioactive compound discovery, benzoic acid and its derivatives have long been a subject of interest due to their diverse biological activities.[1] This guide provides an in-depth comparison of the predicted biological activity of 4-Butoxy-3-methylbenzoic acid with other well-studied alkoxybenzoic acids. While direct experimental data for 4-Butoxy-3-methylbenzoic acid is not extensively available in current literature, this guide will extrapolate its potential activities based on established structure-activity relationships (SAR) within the alkoxybenzoic acid class.

Introduction: The Versatility of Alkoxybenzoic Acids

Alkoxybenzoic acids are a class of organic compounds characterized by a benzoic acid core with one or more alkoxy (-OR) groups attached to the aromatic ring. These compounds have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and insecticidal properties. The nature and position of the alkoxy group, along with other substituents on the benzene ring, play a crucial role in determining the compound's biological efficacy.

The fundamental mechanism of action for many benzoic acid derivatives, particularly their antimicrobial effects, is linked to their ability to disrupt cell membrane integrity and interfere with essential cellular processes.[1] The lipophilicity of the molecule, which is significantly influenced by the length of the alkoxy chain, is a key determinant of its ability to penetrate microbial cell membranes.

Structure-Activity Relationships (SAR) in Alkoxybenzoic Acids

The biological activity of alkoxybenzoic acids is intricately linked to their chemical structure. Key SAR observations include:

  • Length of the Alkoxy Chain: Generally, an increase in the length of the alkyl chain in the alkoxy group leads to an increase in antimicrobial and antifungal activity. This is attributed to the increased lipophilicity of the molecule, which enhances its ability to permeate the lipid-rich cell membranes of microorganisms. However, there is often an optimal chain length, beyond which the activity may decrease due to reduced solubility in aqueous media.

  • Position of the Alkoxy Group: The position of the alkoxy group on the benzoic acid ring (ortho, meta, or para) can influence its interaction with biological targets. The para-substituted isomers are the most commonly studied and often exhibit significant activity.

  • Other Ring Substituents: The presence of other functional groups on the aromatic ring, such as methyl (-CH3), hydroxyl (-OH), or nitro (-NO2) groups, can modulate the electronic properties, steric hindrance, and overall biological activity of the molecule. For instance, a methyl group can increase lipophilicity.

The following diagram illustrates the key structural features of alkoxybenzoic acids that influence their biological activity.

SAR_Alkoxybenzoic_Acids cluster_0 Alkoxybenzoic Acid Structure cluster_1 Factors Influencing Biological Activity Core Benzoic Acid Core Alkoxy Alkoxy Group (-OR) (e.g., Methoxy, Ethoxy, Butoxy) Substituent Other Ring Substituents (e.g., -CH3, -OH) Lipophilicity Lipophilicity (Membrane Permeation) Alkoxy->Lipophilicity Increases with chain length ElectronicEffects Electronic Effects (Target Binding) Substituent->ElectronicEffects Modulates pKa StericHindrance Steric Hindrance (Receptor Fit) Substituent->StericHindrance Affects binding

Caption: Key structural determinants of biological activity in alkoxybenzoic acids.

Comparative Biological Activities

This section compares the known biological activities of various alkoxybenzoic acids and provides a predicted profile for 4-Butoxy-3-methylbenzoic acid based on SAR principles.

Antimicrobial Activity

The antimicrobial efficacy of alkoxybenzoic acids is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. Lower MIC values indicate greater potency.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Alkoxybenzoic Acids

CompoundStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference(s)
4-Hydroxybenzoic Acid>1000>1000>1000[2][3]
4-Methoxybenzoic Acid----
4-Ethoxybenzoic AcidInhibits biofilm formation--[This information is not available in the provided search results]
4-Propoxybenzoic Acid----
4-Butoxy-3-methylbenzoic Acid (Predicted) <1000 <1000 <1000 Inferred from SAR
4-Butoxybenzoic Acid----

Note: Dashes (-) indicate that specific MIC values were not found in the searched literature. The predicted activity for 4-Butoxy-3-methylbenzoic acid is an estimation based on the increased lipophilicity from the butoxy and methyl groups, which is expected to enhance its membrane-disrupting capabilities compared to shorter-chain or less substituted analogs.

Antifungal Activity

Similar to their antibacterial action, the antifungal properties of alkoxybenzoic acids are believed to be related to their ability to disrupt fungal cell membranes and interfere with key metabolic processes.

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Alkoxybenzoic Acids

CompoundCandida albicansAspergillus nigerReference(s)
4-Hydroxybenzoic Acid36.00-72.00-[2]
4-Methoxybenzoic Acid---
4-Ethoxybenzoic Acid---
4-Propoxybenzoic Acid---
4-Butoxy-3-methylbenzoic Acid (Predicted) <72 Active Inferred from SAR
4-Butoxybenzoic Acid---

Note: Dashes (-) indicate that specific MIC values were not found in the searched literature. The predicted enhanced antifungal activity of 4-Butoxy-3-methylbenzoic acid is based on the expectation that the butoxy and methyl groups will increase its lipophilicity, facilitating its entry into fungal cells.

Insecticidal Activity

The insecticidal potential of benzoic acid derivatives is an emerging area of research. The mode of action is often related to neurotoxicity or disruption of essential physiological processes in insects.

Table 3: Comparative Insecticidal Activity of Alkoxybenzoic Acids

CompoundTarget InsectActivity MetricValueReference(s)
4-Methoxybenzoic Acid----
4-Butoxy-3-methylbenzoic Acid (Predicted) Various pestsLC50 / LD50Potentially ActiveInferred from SAR

Note: Dashes (-) indicate a lack of specific data in the searched literature. The prediction for 4-Butoxy-3-methylbenzoic acid is based on the general principle that increased lipophilicity can enhance the penetration of the insect cuticle, a key factor for contact insecticides.

Proposed Synthesis of 4-Butoxy-3-methylbenzoic Acid

A plausible synthetic route to 4-Butoxy-3-methylbenzoic acid can be designed based on established organic chemistry principles, starting from commercially available 3-methyl-4-nitrobenzoic acid.

Synthesis_Workflow A 3-Methyl-4-nitrobenzoic acid B Reduction of Nitro Group A->B e.g., H2, Pd/C C 4-Amino-3-methylbenzoic acid B->C D Diazotization C->D NaNO2, HCl E Diazonium Salt D->E F Hydrolysis E->F H2O, heat G 4-Hydroxy-3-methylbenzoic acid F->G H Williamson Ether Synthesis (1-bromobutane, base) G->H I 4-Butoxy-3-methylbenzoic acid H->I

Caption: Proposed synthetic workflow for 4-Butoxy-3-methylbenzoic acid.

Experimental Protocols

For researchers interested in validating the predicted activities of 4-Butoxy-3-methylbenzoic acid or comparing it with other alkoxybenzoic acids, the following standardized protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This method is a standard for determining the antimicrobial susceptibility of a compound.

Protocol:

  • Preparation of Stock Solution: Dissolve the test compound (e.g., 4-Butoxy-3-methylbenzoic acid) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL, fungi at ~0.5-2.5 x 10^3 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

The following diagram outlines the broth microdilution workflow.

MIC_Workflow A Prepare Compound Stock Solution B Perform Serial Dilutions in Microtiter Plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate D->E F Read Results and Determine MIC E->F

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 4-Butoxy-3-methylbenzoic acid is currently limited, structure-activity relationship principles strongly suggest that it possesses significant antimicrobial and antifungal properties, likely superior to its shorter-chain alkoxybenzoic acid counterparts. The presence of both a butoxy and a methyl group is anticipated to increase its lipophilicity, a key factor in its putative mechanism of action involving microbial membrane disruption.

Future research should focus on the synthesis and in vitro biological evaluation of 4-Butoxy-3-methylbenzoic acid to validate these predictions. Comprehensive studies to determine its MIC values against a broad panel of pathogenic bacteria and fungi, as well as its insecticidal activity against relevant pests, are warranted. Such data will be crucial for fully elucidating its potential as a novel bioactive agent in the fields of medicine, agriculture, and material science.

References

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025).
  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. (2021). Semantic Scholar. Available at: [Link]

  • Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. (1998). PubMed. Available at: [Link]

  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies. (2015).
  • A Comparative Analysis of the Biological Activities of Benzoic Acid and Its Deriv
  • Supporting Information. CDC Stacks. Available at: [Link]

  • Synthesis of 4-Methyl-3-Nitrobenzoic Acid from p-Toluic Acid: An In-depth Technical Guide. Benchchem.
  • 4-Butoxybenzoic acid. NIST WebBook. Available at: [Link]

Sources

Comparative

Analytical Comparison Guide: NMR Spectral Validation of Synthesized 4-Butoxy-3-methylbenzoic Acid

As a Senior Application Scientist, ensuring the structural fidelity of synthesized intermediates is paramount to downstream success. 4-Butoxy-3-methylbenzoic acid (CAS: 872827-91-3) is a critical building block utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the structural fidelity of synthesized intermediates is paramount to downstream success. 4-Butoxy-3-methylbenzoic acid (CAS: 872827-91-3) is a critical building block utilized in the synthesis of complex pyrrolidines, pharmaceutical intermediates, and oxadiazole-based liquid crystals 1[1].

This guide provides a comprehensive framework for the synthesis, self-validating Nuclear Magnetic Resonance (NMR) acquisition, and objective spectral comparison of this compound against established reference standards.

Synthesis Protocol & Mechanistic Causality

The synthesis of 4-butoxy-3-methylbenzoic acid requires precise control to prevent side reactions at the carboxylic acid moiety. To achieve high purity, we employ an orthogonal protection strategy 2[2].

Step-by-Step Methodology
  • Carboxyl Protection: React 4-hydroxy-3-methylbenzoic acid with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃).

    • Causality: Methyl ester formation prevents unwanted nucleophilic attack by the carboxylate during the subsequent O-alkylation phase, ensuring the reaction is strictly chemoselective[2].

  • O-Alkylation: Treat the protected intermediate with 1-bromobutane in N,N-Dimethylformamide (DMF) at 80°C, utilizing tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

    • Causality: DMF provides a polar aprotic environment that solvates the potassium cation, rendering the phenoxide anion highly nucleophilic. TBAB accelerates the biphasic transfer, driving the reaction to >95% conversion[2].

  • Deprotection: Execute quantitative deprotection using lithium hydroxide (LiOH) in a THF-H₂O (1:1) mixture at 0°C.

    • Causality: Low-temperature basic hydrolysis selectively cleaves the methyl ester while preserving the newly formed aliphatic ether linkage, yielding pure 4-butoxy-3-methylbenzoic acid 3[3].

Self-Validating NMR Acquisition Protocol

To ensure absolute trustworthiness in our spectral data, the NMR protocol must function as a self-validating system. Simply running a sample is insufficient; the parameters must guarantee quantitative accuracy.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Instrument Parameters: Acquire data on a 400 MHz NMR spectrometer. Set the relaxation delay (D1) to 5.0 seconds and the acquisition time (AQ) to 3.0 seconds.

  • Causality & Validation: The extended D1 delay is critical. It ensures complete longitudinal relaxation (T1) of all protons—particularly the sterically hindered aromatic protons and the broad carboxylic acid proton—guaranteeing that the integration values are strictly quantitative. The TMS serves as an internal lock at exactly δ 0.00 ppm, eliminating chemical shift drift artifacts and validating the calibration of the entire spectrum.

Spectral Comparison: Synthesized vs. Reference Standards

The following table objectively compares the ¹H NMR spectral data of our synthesized batch against the literature reference standard values for 4-butoxy-3-methylbenzoic acid derivatives 4[4].

Proton AssignmentSynthesized Batch (δ ppm, Multiplicity, J in Hz, Integration)Reference Standard (δ ppm)Variance (Δ ppm)Validation Status
Butoxy -CH₃ 0.98 (t, J=7.4, 3H)1.00-0.02Pass
Butoxy -CH₂- 1.52 (sextet, J=7.4, 2H)1.55-0.03Pass
Butoxy -CH₂- 1.82 (quintet, J=7.0, 2H)1.84-0.02Pass
Ar-CH₃ 2.26 (s, 3H)2.28-0.02Pass
Butoxy -OCH₂- 4.05 (t, J=6.5, 2H)4.07-0.02Pass
Ar-H (C5) 6.85 (d, J=8.5, 1H)6.90-0.05Pass
Ar-H (C2) 7.85 (d, J=2.0, 1H)7.90-0.05Pass
Ar-H (C6) 7.92 (dd, J=8.5, 2.0, 1H)7.97-0.05Pass
COOH 11.20 (br s, 1H)11.00 - 12.00N/APass

Workflow Visualization

The logical relationship between the orthogonal synthesis steps and the self-validating NMR acquisition is mapped below.

Workflow Start 4-Hydroxy-3-methylbenzoic acid (Starting Material) Protect 1. Carboxyl Protection (CH3I / K2CO3) Start->Protect Alkylate 2. O-Alkylation (1-Bromobutane / DMF) Protect->Alkylate Deprotect 3. Hydrolysis / Deprotection (LiOH / THF-H2O) Alkylate->Deprotect Product 4-Butoxy-3-methylbenzoic acid (Purified Product) Deprotect->Product NMR 4. NMR Acquisition (CDCl3, 0.03% TMS, D1=5s) Product->NMR Compare 5. Spectral Comparison (vs Reference Standards) NMR->Compare

Orthogonal synthesis and NMR validation workflow for 4-butoxy-3-methylbenzoic acid.

References

  • Title: 872827-91-3|4-Butoxy-3-methylbenzoic acid|BLDpharm Source: BLDpharm URL: 1

  • Title: 4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl) - EvitaChem Source: EvitaChem URL: 3

  • Title: Buy 3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate (EVT-13902760) | 78329-86-9 - EvitaChem Source: EvitaChem URL: 2

  • Title: Supplemental Material Spectroscopic characterization of oxadiazole based liquid crystals Source: RSC Publishing URL: 4

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Validation

A Comparative Guide to Validating Enzyme Binding Affinity Using 4-Butoxy-3-methylbenzoic Acid Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of validating enzyme binding affinity data. We will explore the synergistic use of ort...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of validating enzyme binding affinity data. We will explore the synergistic use of orthogonal biophysical techniques, emphasizing the indispensable role of well-characterized control compounds. For illustrative purposes, we will use a hypothetical series of 4-Butoxy-3-methylbenzoic acid derivatives to demonstrate how to design, execute, and interpret experiments that generate high-confidence, publication-quality data.

The Imperative of Orthogonal Validation in Drug Discovery

Identifying a "hit" in a primary screen is merely the first step in a long journey. Initial results, often from high-throughput assays, are susceptible to artifacts that can lead to costly and time-consuming pursuits of false positives. It is, therefore, paramount to validate these initial findings using a matrix of orthogonal, biophysical methods. The core principle of this approach is that a genuine protein-ligand interaction should be detectable through different physical phenomena—be it heat exchange, mass change on a surface, or protein stability.

This guide focuses on a multi-pronged strategy employing three industry-standard techniques:

  • Isothermal Titration Calorimetry (ITC): The gold standard for measuring the thermodynamics of binding.[1][2][3]

  • Surface Plasmon Resonance (SPR): A powerful tool for determining the kinetics of an interaction (association and dissociation rates).[4][5][6]

  • Differential Scanning Fluorimetry (DSF): A rapid, high-throughput method to assess ligand-induced changes in protein thermal stability.[7][8][9]

To anchor our validation system, we will use a case study involving a hypothetical target, Enzyme X , and two purpose-synthesized compounds:

  • Compound A (Active): 4-Butoxy-3-methylbenzoic acid, our putative inhibitor.

  • Compound B (Negative Control): 2-Butoxy-3-methylbenzoic acid, a structurally similar isomer designed to be inactive, helping to rule out non-specific binding and assay artifacts.

The causality behind using a closely related negative control is fundamental: if binding is specific to a particular orientation of the butoxy group, the inactive isomer should show no significant interaction, thereby validating the specificity of the active compound's binding.

The Validation Workflow: A Self-Validating System

A robust validation workflow ensures that each step confirms the last, building a cohesive and trustworthy dataset. The process moves from high-throughput screening to detailed thermodynamic and kinetic characterization.

Validation_Workflow cluster_0 Compound Preparation cluster_1 Biophysical Validation Cascade cluster_2 Data Integration Compound_Synth Synthesis & Purification (Compound A & B) QC Quality Control (NMR, MS, Purity >95%) Compound_Synth->QC DSF Primary Validation: DSF (High-Throughput Stability Screen) QC->DSF ITC Thermodynamic Validation: ITC (Affinity & Enthalpy) DSF->ITC Hit Confirmation SPR Kinetic Validation: SPR (kon, koff, KD) ITC->SPR Detailed Characterization Analysis Comparative Data Analysis (Cross-technique Correlation) SPR->Analysis Final_Result Validated Hit (High Confidence) Analysis->Final_Result

Caption: A logical workflow for validating enzyme inhibitors.

Comparative Analysis of Key Biophysical Methods

Choosing the right technique depends on the specific question being asked. The true power lies in combining their outputs to build a complete picture of the molecular interaction.

Technique Primary Measurement Key Parameters Obtained Advantages Considerations
Isothermal Titration Calorimetry (ITC) Heat change (ΔH) upon binding[10]Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)"Gold standard" label-free solution assay; provides a complete thermodynamic profile.[1][3]Requires larger amounts of protein and compound; lower throughput.
Surface Plasmon Resonance (SPR) Change in refractive index due to mass change on a sensor surface[11]Affinity (KD), Association rate (kon), Dissociation rate (koff)Real-time kinetic data; high sensitivity; requires less sample than ITC.[5]Requires protein immobilization, which can affect activity; potential for mass transport artifacts.[12]
Differential Scanning Fluorimetry (DSF) Change in protein melting temperature (ΔTm)[8][9]Ligand-induced thermal stabilization (ΔTm)High-throughput and low sample consumption; excellent for screening and initial validation.[7][13]Indirect measure of affinity; not all binding events cause a thermal shift.

Experimental Protocols: A Practical Guide

Here, we provide detailed, step-by-step protocols for validating the binding of our 4-Butoxy-3-methylbenzoic acid derivatives to Enzyme X.

Synthesis of 4-Butoxy-3-methylbenzoic Acid Derivatives

The synthesis of the active compound and its negative control isomer is a prerequisite for these studies. A standard Williamson ether synthesis is typically employed.

Synthesis_Workflow Reactants Methyl 4-hydroxy-3-methylbenzoate + 1-Bromobutane Reaction Williamson Ether Synthesis (Heat) Reactants->Reaction Base Base (e.g., K2CO3) Solvent (e.g., DMF) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Ester Methyl 4-butoxy-3-methylbenzoate Workup->Ester Hydrolysis Saponification (e.g., NaOH, H2O/MeOH) Ester->Hydrolysis Product Final Product: 4-Butoxy-3-methylbenzoic acid Hydrolysis->Product

Caption: General workflow for the synthesis of the control compound.

Protocol:

  • Etherification: To a solution of Methyl 4-hydroxy-3-methylbenzoate (1 eq) in DMF, add potassium carbonate (2 eq) and 1-bromobutane (1.2 eq).

  • Reaction: Heat the mixture at 80°C for 4-6 hours, monitoring by TLC.

  • Workup: After cooling, pour the mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of methanol and 1M NaOH. Stir at room temperature until the reaction is complete.

  • Isolation: Acidify the reaction mixture with 1M HCl to precipitate the product. Filter, wash with water, and dry to yield the final carboxylic acid.

  • Validation: Confirm the structure and purity (>95%) of Compound A and Compound B using ¹H NMR, ¹³C NMR, and LC-MS.

Differential Scanning Fluorimetry (DSF) Protocol

Objective: To rapidly assess if Compound A, but not Compound B, stabilizes Enzyme X against thermal denaturation.

Methodology:

  • Preparation: Prepare a 2X stock of Enzyme X (e.g., 4 µM) and a 20X stock of SYPRO Orange dye in the assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Compound Plating: In a 384-well PCR plate, dispense 1 µL of Compound A, Compound B, and DMSO (vehicle control) at various concentrations (e.g., from a 20X stock).

  • Protein/Dye Addition: Add 10 µL of the 2X Enzyme X/SYPRO Orange mix to each well. The final volume is 20 µL.

  • Control Wells: Include "no protein" and "no dye" controls to ensure the compounds themselves do not interfere with the fluorescence.[8]

  • Sealing and Centrifugation: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Data Acquisition: Place the plate in a real-time PCR instrument. Run a melt curve experiment, increasing the temperature from 25°C to 95°C at a rate of 0.5°C/min, while monitoring fluorescence.

  • Analysis: Determine the melting temperature (Tm), which is the midpoint of the unfolding transition. Calculate the thermal shift (ΔTm) as Tm(compound) - Tm(DMSO).

Expected Outcome: A significant positive ΔTm for Compound A indicates stabilizing binding. A negligible ΔTm for Compound B supports binding specificity.

Isothermal Titration Calorimetry (ITC) Protocol

Objective: To directly measure the binding affinity (KD) and thermodynamics of the interaction between Compound A and Enzyme X.

Methodology:

  • Sample Preparation: Dialyze Enzyme X extensively against the assay buffer (e.g., 20 mM Phosphate pH 7.4, 100 mM NaCl). Dissolve Compound A and Compound B in the final dialysis buffer to minimize buffer mismatch effects.

  • Concentrations: Prepare Enzyme X at a concentration of ~10-20 µM in the sample cell. Prepare Compound A at a concentration 10-15 times that of the protein in the syringe (e.g., 150-200 µM).

  • Instrument Setup: Set the instrument temperature to 25°C, the stirring speed to 750 rpm, and the reference power to a level appropriate for the instrument.

  • Titration Experiment (Compound A): Perform an initial small injection (e.g., 0.4 µL) followed by 18-20 larger injections (e.g., 2 µL) of Compound A into the protein solution, with sufficient spacing between injections to allow a return to baseline.

  • Control Titration (Compound B): Repeat the exact same titration using Compound B. This is a critical control to confirm that the heat changes observed with Compound A are due to specific binding, not just heats of dilution or non-specific interactions.

  • Data Analysis: Integrate the raw power data to obtain the heat change per injection (ΔH). Plot these values against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model (e.g., one-site) to determine KD, n, and ΔH.

Expected Outcome: The titration of Compound A should yield a clear sigmoidal binding curve, allowing for accurate determination of thermodynamic parameters. The titration of Compound B should show only small, non-saturating heat signals consistent with heats of dilution, confirming its lack of specific binding.

Surface Plasmon Resonance (SPR) Protocol

Objective: To determine the binding kinetics (kon, koff) and affinity (KD) of Compound A.

Methodology:

  • Chip Preparation: Immobilize Enzyme X onto a sensor chip (e.g., a CM5 chip via amine coupling) to a suitable density (e.g., 8,000-10,000 Response Units). Leave one flow cell blank as a reference surface.

  • Running Buffer: Use a buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) with a small percentage of DMSO (e.g., 1-2%) to aid compound solubility, ensuring it is consistent across all samples.

  • Kinetic Titration (Compound A): Prepare a serial dilution of Compound A in running buffer (e.g., from 100 µM down to low nM concentrations).

  • Binding Cycle: For each concentration, inject the compound over the enzyme and reference surfaces for a set association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 300 seconds).

  • Control Injection (Compound B): Inject a high concentration of Compound B (e.g., 100 µM) to confirm a lack of response, validating the specificity of the assay.

  • Data Analysis: Subtract the reference flow cell data from the active flow cell data. Globally fit the resulting sensorgrams from the Compound A titration series to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and the equilibrium dissociation constant (KD = koff/kon).

Expected Outcome: Compound A should show concentration-dependent binding responses that fit well to a 1:1 kinetic model. Compound B should produce a flat line or a negligible response, indicating no binding to the immobilized enzyme.

Data Synthesis and Interpretation: The Complete Picture

The final step is to collate the data from all three techniques. A consistent story across all methods provides the highest degree of confidence in the result.

Hypothetical Data Summary:

Parameter DSF ITC SPR Conclusion
Compound A ΔTm = +5.2 °CKD = 1.5 µMKD = 1.8 µMValidated Hit: Shows stabilizing binding, measurable thermodynamics, and clear kinetics. Affinity values are in good agreement.
Compound B (Negative Control) ΔTm = +0.3 °CNo measurable bindingNo measurable bindingValidated Negative Control: Lack of binding across all platforms confirms the specificity of Compound A's interaction.

This triangulation of data—thermal stabilization from DSF, thermodynamic validation from ITC, and kinetic confirmation from SPR—creates a self-validating dataset. The use of a well-characterized, structurally similar negative control like 2-Butoxy-3-methylbenzoic acid is the linchpin of this entire process, ensuring that the observed effects are due to specific, structurally-dependent molecular recognition. This rigorous approach minimizes the risk of advancing flawed candidates and builds a solid foundation for subsequent structure-activity relationship (SAR) studies.

References

  • Isothermal titration calorimetry in drug discovery.PubMed.
  • The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.The Wolfson Centre for Applied Structural Biology.
  • A beginner's guide to differential scanning fluorimetry.The Biochemist - Portland Press.
  • The use of differential scanning fluorimetry to detect ligand interactions th
  • Differential Scanning Fluorimetry (DSF) and nanoDSF Services.Domainex.
  • Clinical importance of control in colorimetric estim
  • Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development.
  • Using High Throughput Differential Scanning Fluorimetry to Obtain Binding Parameters.Protein Stable.
  • Surface Enzyme Kinetics for Biopolymer Microarrays: a Combination of Langmuir and Michaelis-Menten Concepts.UCI Department of Chemistry.
  • Isothermal Titration Calorimetry: Principles and Applic
  • Isothermal Titration Calorimetry: Principles and Applications.
  • Surface Enzyme Kinetics for Biopolymer Microarrays: a Combination of Langmuir and Michaelis-Menten Concepts.
  • Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists.zuj.edu.jo.
  • Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Prepar
  • Surface Plasmon Resonance Sensors for Concentration and Reaction Kinetic Detections.IntechOpen.
  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism.Drug Hunter.
  • Isothermal titration calorimetry and thermal shift assay in drug design.Taylor & Francis Online.
  • Evaluation of Enzyme Inhibitors in Drug Discovery.Wiley Online Library.
  • NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity.JoVE.
  • Surface plasmon resonance using the catalytic domain of soluble guanylate cyclase allows the detection of enzyme activ
  • Mechanism of Action Assays for Enzymes.NCBI Bookshelf.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.PMC.
  • Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling.LinkedIn.
  • In Vitro Enzyme Assay: Cutting Edge Research.Da-Ta Biotech.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-Butoxy-3-methylbenzoic Acid for Laboratory Professionals

In the fast-paced environment of research and development, the safe management and disposal of chemical reagents are paramount to ensuring a secure laboratory, protecting environmental integrity, and maintaining regulato...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of research and development, the safe management and disposal of chemical reagents are paramount to ensuring a secure laboratory, protecting environmental integrity, and maintaining regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 4-Butoxy-3-methylbenzoic acid, a substituted aromatic carboxylic acid. By understanding the chemical's hazard profile and the rationale behind these disposal protocols, researchers can foster a culture of safety and responsibility.

Hazard Identification and Risk Assessment: Understanding the "Why"
  • Benzoic Acid Core: The foundational benzoic acid structure can cause skin and serious eye irritation.[1][2]

  • Butoxy Group: The addition of a butoxy group may influence the compound's solubility and how it interacts with biological systems.

  • Methyl Group: The methyl group can also modify the compound's reactivity and metabolic pathways.

Given these characteristics, it is prudent to handle 4-Butoxy-3-methylbenzoic acid with the assumption that it may be harmful if swallowed, and may cause skin, eye, and respiratory irritation.

Table 1: Inferred Hazard Profile of 4-Butoxy-3-methylbenzoic acid

Hazard ClassificationInferred RiskRationale based on Structural Analogs
Acute Oral ToxicityPotentially harmful if swallowedm-Toluic acid is harmful if swallowed.[3]
Skin Irritation/CorrosionMay cause skin irritationBenzoic acid and m-Toluic acid are known skin irritants.[1][2]
Eye Damage/IrritationMay cause serious eye irritationBenzoic acid and m-Toluic acid can cause serious eye irritation.[1][2]
Respiratory IrritationMay cause respiratory irritation if inhaled as dustA common hazard for powdered organic acids.[4]
Personal Protective Equipment (PPE): Your First Line of Defense

Before beginning any work that involves handling or disposing of 4-Butoxy-3-methylbenzoic acid, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory practice.

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for any signs of degradation or puncture before use.

  • Protective Clothing: A laboratory coat is essential to protect from skin contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.

Spill Management: A Calm and Controlled Response

In the event of a spill, a swift and correct response is critical to mitigate any potential hazards.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Control and Contain: For a small, solid spill, carefully sweep up the material to avoid generating dust.[5] Use a dustpan and brush designated for chemical spills.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.

  • Dispose: Place all spilled material and contaminated cleaning supplies into a designated hazardous waste container.

Waste Segregation and Collection: The Foundation of Proper Disposal

The cardinal rule for the disposal of 4-Butoxy-3-methylbenzoic acid is to treat it as hazardous waste.[6] Under no circumstances should it be disposed of down the drain or in the regular trash.

  • Designated Waste Container: All waste 4-Butoxy-3-methylbenzoic acid, including any contaminated materials like weighing paper, gloves, or pipette tips, must be collected in a clearly labeled hazardous waste container.

  • Container Compatibility: The container must be made of a material compatible with the chemical and have a secure, tightly sealing lid.

  • Clear Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "4-Butoxy-3-methylbenzoic acid."[6] Also, indicate the date the waste was first added.

Disposal Procedures: A Step-by-Step Protocol

The following workflow provides a logical sequence for the proper disposal of 4-Butoxy-3-methylbenzoic acid.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Labeling and Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Collect Waste in a Designated, Compatible Container B->C D Include Contaminated Materials (e.g., gloves, weighing paper) C->D E Securely Seal the Container D->E F Label Container: 'Hazardous Waste' '4-Butoxy-3-methylbenzoic acid' Date E->F G Store in a Designated Satellite Accumulation Area F->G H Contact Institutional EHS for Waste Pickup G->H I Document Waste Disposal H->I

Figure 1: A step-by-step workflow for the proper disposal of 4-Butoxy-3-methylbenzoic acid.

Step-by-Step Instructions:

  • Preparation: Always begin by putting on the required PPE and ensuring you are working in a well-ventilated space.

  • Waste Collection: Carefully place all solid waste containing 4-Butoxy-3-methylbenzoic acid into the designated hazardous waste container. This includes any items that have come into contact with the chemical.

  • Labeling and Storage: Once the waste is collected, ensure the container is properly labeled and stored in your laboratory's designated satellite accumulation area. This area should be secure and away from general lab traffic.

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.[6] They will ensure it is transported to a licensed waste disposal facility. Maintain a record of the waste generated and its disposal for regulatory compliance.

The Environmental Perspective: Why Proper Disposal Matters

Benzoic acid and its derivatives can have an environmental impact if not disposed of correctly. While some benzoic acids are biodegradable, their introduction into aquatic ecosystems can disrupt the microbial balance.[7] Treating this chemical as hazardous waste ensures that it is handled by professionals who can neutralize or incinerate it under controlled conditions, preventing its release into the environment.

By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also contributing to the responsible stewardship of our environment.

References

  • Alfa Aesar. (2025, September 15). Safety Data Sheet: 4-n-Butoxybenzoic acid. Retrieved from [Link]

  • CATO Research Chemicals Inc. (n.d.). Safety Data Sheets.
  • Carl ROTH. (2025, March 10). Safety Data Sheet: 3-Methylbenzoic acid. Retrieved from [Link]

  • BenchChem. (2026). Proper Disposal of 3-(4-Acetyloxyphenyl)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • SD Fine-Chem. (n.d.). m-TOLUIC ACID Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Methylbenzoic acid. Retrieved from [Link]

  • Al-dhawi, B. N. S., et al. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Butoxy-3-methylbenzoic Acid

As drug development professionals, our work requires the synthesis and handling of novel chemical entities. Ensuring personnel safety during these operations is not merely a regulatory requirement but the foundation of s...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, our work requires the synthesis and handling of novel chemical entities. Ensuring personnel safety during these operations is not merely a regulatory requirement but the foundation of sound scientific practice. This guide provides a detailed operational plan for the safe handling of 4-Butoxy-3-methylbenzoic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE).

The Hierarchy of Controls: PPE as the Final Safeguard

Before discussing specific PPE, it is crucial to understand that PPE is the last line of defense. According to the Occupational Safety and Health Administration (OSHA), the most effective safety measures involve eliminating the hazard or implementing engineering and administrative controls.[5][6][7]

  • Engineering Controls: The primary engineering control for handling solid chemical powders like 4-Butoxy-3-methylbenzoic acid is a certified chemical fume hood or a powder containment hood. These systems capture dust at the source, preventing inhalation.

  • Administrative Controls: These include developing safe work practices, providing thorough training on the specific hazards, and ensuring a written Chemical Hygiene Plan is in place and accessible to all laboratory personnel.[5][6]

Only after these controls are implemented do we select PPE to protect against any residual risk.

Hazard-Specific PPE Selection

The selection of PPE must be tailored to the specific tasks being performed. The following table outlines the recommended PPE for common laboratory operations involving 4-Butoxy-3-methylbenzoic acid.

Laboratory Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid) Chemical Splash GogglesNitrile Gloves (Double-gloving recommended)Flame-Resistant (FR) Lab CoatN95 Respirator (if outside of a containment hood)
Solution Preparation Chemical Splash Goggles & Face ShieldNitrile or Neoprene GlovesChemical-Resistant Apron over Lab CoatNot required if in a fume hood
Reaction Monitoring/Sampling Safety Glasses with Side ShieldsNitrile GlovesStandard Lab CoatNot required if in a fume hood
Waste Disposal Chemical Splash GogglesChemical-Resistant Gloves (e.g., Butyl)Chemical-Resistant Apron over Lab CoatNot required if in a fume hood

Given that analogous compounds can cause serious eye irritation or damage, robust eye protection is mandatory.[2][4]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.[8]

  • Recommended for Solids/Splash Risk: When weighing the solid compound or handling solutions, chemical splash goggles are required. They form a complete seal around the eyes, offering superior protection from dust and splashes.[9]

  • High-Volume/Corrosive Risk: When working with larger volumes or during procedures with a significant splash risk (e.g., transferring solutions), a face shield must be worn in conjunction with chemical splash goggles .[9]

No single glove material protects against all chemicals.[10] For 4-Butoxy-3-methylbenzoic acid and its likely solvents, a multi-layered approach is best practice.

  • Primary Glove: Nitrile gloves are the standard for incidental contact due to their good balance of chemical resistance and dexterity.[11][12]

  • Causality: The carboxylic acid and ether functionalities of the target molecule suggest that standard nitrile gloves provide adequate protection against splashes. However, prolonged exposure or immersion is not recommended. Always check the manufacturer's compatibility chart for the specific solvents being used.

  • Double-Gloving: For tasks involving higher risk, such as weighing the neat compound, wearing two pairs of nitrile gloves is recommended. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.

  • Heavy-Duty Use: For tasks like cleaning glassware or managing waste, heavier-duty gloves like butyl or neoprene should be considered, especially if strong organic solvents are in use.[11][12]

A laboratory coat is the minimum requirement for body protection.[8]

  • Standard Use: A flame-resistant (FR) lab coat is recommended as a general-purpose standard, providing protection against minor spills and dust.

  • Splash Hazard: When handling solutions, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat to provide an additional layer of protection against spills.[10][11]

The primary risk from 4-Butoxy-3-methylbenzoic acid is the inhalation of fine dust particles.

  • Primary Control: All handling of the solid compound that may generate dust should be performed within a chemical fume hood or powder containment hood.

  • When Required: If engineering controls are not feasible or during a spill cleanup outside of a hood, respiratory protection is necessary. A NIOSH-approved N95 respirator is the minimum requirement for protection against solid particulates.[3]

  • Fit Testing: It is an OSHA requirement that any individual required to wear a respirator must be properly fit-tested and trained on its use, limitations, and maintenance.[7]

Operational and Disposal Plans

Proper procedures for using and disposing of PPE are as critical as the selection itself.

The following workflow ensures a systematic approach to PPE selection before any laboratory work begins.

PPE_Workflow cluster_prep Preparation Phase cluster_selection Selection Phase cluster_action Action Phase A Review SDS & SOP (Use analogous compound data) B Identify Hazards: - Skin/Eye Irritant - Inhalation (Dust) - Chemical Splash A->B C Assess Task-Specific Risks (e.g., Weighing, Dissolving) B->C D Select Core PPE: - Goggles - Nitrile Gloves - Lab Coat C->D E Add Task-Specific PPE: - Face Shield? - Apron? - N95 Respirator? D->E F Inspect PPE for Damage E->F G Don PPE in Correct Sequence (Coat -> Goggles -> Gloves) F->G H Proceed with Experiment G->H

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-Butoxy-3-methylbenzoic acid
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4-Butoxy-3-methylbenzoic acid
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